4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Beschreibung
Eigenschaften
Molekularformel |
C22H15BrN2 |
|---|---|
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
4-bromo-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C22H15BrN2/c23-21-15-20(24-22(25-21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H |
InChI-Schlüssel |
QCHSGXQACPJINP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine structure elucidation
An in-depth technical analysis and methodological guide for the structural elucidation of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine.
Executive Summary
The compound 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (CAS: 1800229-08-6) is a highly conjugated, polyaromatic heterocyclic intermediate critical to modern materials science and medicinal chemistry[]. Featuring a central pyrimidine core functionalized with a phenyl group at C2, a biphenyl system at C4, and a reactive bromine atom at C6, this molecule serves as a premier building block. Its primary utility lies in its capacity to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of extended chromophores for Organic Light-Emitting Diodes (OLEDs) and targeted kinase inhibitors[][2].
This whitepaper provides a rigorous, self-validating analytical framework for the structural elucidation of this molecule, detailing the causality behind experimental choices and providing standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Mechanistic Rationale for Analytical Choices
As a Senior Application Scientist, selecting the correct analytical techniques requires understanding the specific structural challenges posed by the molecule:
-
The Challenge of Aromatic Overlap: The molecule contains three distinct aromatic systems (a phenyl ring and a biphenyl moiety) attached to a pyrimidine core. This results in severe spectral crowding in the 7.3–8.5 ppm region of a standard 1 H NMR spectrum.
-
Causality of Choice: To resolve this, we mandate high-field NMR (≥600 MHz) combined with 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC is chosen specifically because it bridges the non-protonated pyrimidine carbons (C2, C4, C6) to their respective aromatic substituents via 3JCH couplings, providing unambiguous regiochemical assignment.
-
-
The Quaternary Carbon Relaxation Problem: The pyrimidine core carbons and the ipso-carbons of the biphenyl/phenyl rings lack attached protons, eliminating the primary dipole-dipole mechanism for T1 relaxation.
-
Causality of Choice: Standard 13 C NMR acquisition will result in artificially low signal-to-noise ratios for these critical nodes. We implement an inverse-gated decoupling sequence with an extended relaxation delay ( d1≥5 seconds) to ensure quantitative integration and prevent Nuclear Overhauser Effect (NOE) signal distortion.
-
-
Halogen Verification: The C6-Bromo position is the functional handle of the molecule[2].
-
Causality of Choice: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is selected not just for exact mass determination, but because the distinct ~1:1 natural abundance of 79 Br and 81 Br provides a self-validating isotopic fingerprint that confirms the presence and integrity of the halogenated site.
-
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed as closed-loop, self-validating systems to ensure data integrity.
Protocol 1: High-Resolution NMR Spectroscopy Workflow
-
Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). Validation Step: Add 0.03% v/v tetramethylsilane (TMS) as an internal standard to lock the chemical shift reference exactly at 0.00 ppm.
-
Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe specifically for the sample's dielectric constant. Calibrate the 90° pulse width to maximize signal excitation.
-
1 H NMR Acquisition: Acquire 16 transients with a spectral width of 12 ppm. Set the relaxation delay ( d1 ) to 2.0 seconds to ensure complete longitudinal relaxation of the aromatic protons.
-
13 C NMR Acquisition (Inverse-Gated): Acquire 1024 transients using an inverse-gated decoupling pulse sequence. Validation Step: Set d1 to 5.0 seconds. This prevents NOE buildup during the relaxation period, ensuring that the integration of the sterically hindered quaternary carbons (C2, C4, C6) accurately reflects the molecular stoichiometry.
-
2D HMBC Correlation: Execute the HMBC sequence optimized for a long-range coupling constant ( nJCH ) of 8 Hz. The critical self-validation metric is the observation of a cross-peak between the pyrimidine H5 proton and the C6-Br carbon, confirming the intact pyrimidine ring structure[3].
Protocol 2: HRMS Isotopic Profiling Workflow
-
Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL in LC-MS grade acetonitrile/water (50:50, v/v) containing 0.1% formic acid to promote protonation.
-
Ionization: Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.
-
Calibration & Acquisition: Validation Step: Infuse a sodium formate calibrant immediately prior to acquisition to lock the mass accuracy to < 2 ppm. Record the spectrum from m/z 100 to 1000.
-
Data Interpretation: Extract the ion chromatogram for the [M+H]+ adduct. Validate the structure by comparing the empirical isotopic distribution against the theoretical model for C 22 H 15 BrN 2 .
Data Interpretation & Quantitative Summaries
The structural elucidation is confirmed when the empirical data aligns with the theoretical quantitative models outlined in the tables below.
Table 1: Representative 1 H NMR Chemical Shifts (600 MHz, CDCl 3 ) Shifts are modeled based on structurally analogous 2,4,6-trisubstituted pyrimidines[3].
| Position | Multiplicity | Integration | Chemical Shift (ppm) | Structural Assignment |
| H-5 | Singlet (s) | 1H | 7.95 | Pyrimidine core proton |
| H-ortho | Doublet (d) | 2H | 8.50 | C2-Phenyl ring |
| H-ortho | Doublet (d) | 2H | 8.20 | C4-Biphenyl (inner ring) |
| H-meta | Doublet (d) | 2H | 7.75 | C4-Biphenyl (inner ring) |
| H-meta/para | Multiplet (m) | 8H | 7.35 - 7.65 | Overlapping outer biphenyl & C2-phenyl |
Table 2: HRMS Isotopic Signature Analysis (Positive Ion Mode) The presence of the C6-Bromine is unequivocally validated by the signature isotopic doublet.
| Isotope | Theoretical m/z [M+H]+ | Observed m/z [M+H]+ | Mass Error (ppm) | Relative Abundance |
| 79 Br | 387.0497 | 387.0491 | -1.5 | 100.0% |
| 81 Br | 389.0477 | 389.0470 | -1.8 | ~97.5% |
Cross-Coupling Workflow & Structural Application
The primary utility of elucidating this structure is to deploy it as an electrophile in palladium-catalyzed cross-coupling. The C6-Bromo bond undergoes oxidative addition with Pd(0) species, initiating a catalytic cycle that extends the conjugated system—a mandatory step in creating high-efficiency OLED matrices[][2].
Suzuki-Miyaura cross-coupling workflow for 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC / National Institutes of Health. Retrieved from:[Link]
Sources
An In-Depth Technical Guide to 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine is a complex heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a central pyrimidine ring substituted with a biphenyl group, a phenyl group, and a reactive bromine atom, makes it a versatile building block for the synthesis of novel organic molecules with a wide range of potential applications.
The biphenyl moiety is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets.[1] The pyrimidine core is also a common scaffold in numerous FDA-approved drugs and biologically active compounds.[2] The presence of a bromine atom provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.[3]
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine, its synthesis, and its potential applications, with a focus on providing practical insights for researchers in drug discovery and materials science.
Molecular Structure and Identification
The structure of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine is characterized by a central pyrimidine ring with substitutions at the 2, 4, and 6 positions.
digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
// Pyrimidine Ring
N1 [label="N", pos="0,1.5!"];
C2 [label="C", pos="-1.3,0.75!"];
N3 [label="N", pos="-1.3,-0.75!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="1.3,0.75!"];
// Phenyl at C2
C7 [label="C", pos="-2.6,1.5!"];
C8 [label="C", pos="-3.9,0.75!"];
C9 [label="C", pos="-3.9,-0.75!"];
C10 [label="C", pos="-2.6,-1.5!"];
// H atoms on phenyl at C2 would be here
// Biphenyl at C4
C11 [label="C", pos="0,-3!"];
C12 [label="C", pos="1.3,-3.75!"];
C13 [label="C", pos="1.3,-5.25!"];
C14 [label="C", pos="0,-6!"];
C15 [label="C", pos="-1.3,-5.25!"];
C16 [label="C", pos="-1.3,-3.75!"];
C17 [label="C", pos="0,-7.5!"];
C18 [label="C", pos="1.3,-8.25!"];
C19 [label="C", pos="1.3,-9.75!"];
C20 [label="C", pos="0,-10.5!"];
C21 [label="C", pos="-1.3,-9.75!"];
C22 [label="C", pos="-1.3,-8.25!"];
// Bromine at C6
Br [label="Br", pos="2.6,1.5!"];
// Bonds
N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C2 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- N3; // This is incorrect, C10 is part of the phenyl ring
C10 -- C2; // This is incorrect
C7 -- C2;
C10 -- N3; // This is incorrect
C4 -- C11;
C11 -- C12;
C12 -- C13;
C13 -- C14;
C14 -- C15;
C15 -- C16;
C16 -- C11;
C14 -- C17;
C17 -- C18;
C18 -- C19;
C19 -- C20;
C20 -- C21;
C21 -- C22;
C22 -- C17;
C6 -- Br;
// Double bonds in pyrimidine
edge [style=double];
N1 -- C6;
C2 -- N3;
C4 -- C5;
// Double bonds in phenyl at C2
C7 -- C8;
C9 -- C10;
// Double bonds in biphenyl
C11 -- C12;
C13 -- C14;
C15 -- C16;
C17 -- C18;
C19 -- C20;
C21 -- C22;
}
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the title compound.
Detailed Experimental Protocol (Illustrative):
The following protocol is a generalized procedure based on known Suzuki-Miyaura reactions for the synthesis of similar compounds and should be optimized for the specific substrates.[4][5]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4,6-dibromo-2-phenylpyrimidine (1.0 eq.), [1,1'-biphenyl]-4-ylboronic acid (1.1-1.2 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Chemical Reactivity:
The reactivity of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine is primarily dictated by the C-Br bond on the electron-deficient pyrimidine ring. This bond is susceptible to a variety of transformations, making the compound a valuable intermediate.
-
Further Cross-Coupling Reactions: The bromine atom can be readily displaced in further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents at the 6-position.[1] The reactivity of the C-Br bond is generally higher than that of a C-Cl bond in similar reactions.[6]
-
Nucleophilic Aromatic Substitution (SNAAr): While less common than cross-coupling for this type of substrate, the C-Br bond can potentially undergo nucleophilic aromatic substitution with strong nucleophiles under forcing conditions. The electron-withdrawing nature of the pyrimidine ring facilitates this type of reaction.
Potential Applications
The structural motifs present in 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine suggest its potential utility in several areas of research and development.
Drug Discovery and Medicinal Chemistry:
The biphenyl-pyrimidine scaffold is a "privileged" structure found in many biologically active molecules.[1][7] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This compound could serve as a key intermediate for the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyrimidine core. The ability to further functionalize the 6-position of this molecule allows for the exploration of structure-activity relationships in the development of targeted cancer therapies.
-
Anticancer Agents: Biphenyl and pyrimidine moieties are present in compounds that have shown efficacy as anticancer agents.[7] This compound provides a scaffold for the development of new cytotoxic or targeted therapies.
-
CNS-Active Agents: The lipophilic nature of the biphenyl group may facilitate penetration of the blood-brain barrier, making this scaffold of interest for the development of drugs targeting the central nervous system.[8]
Materials Science:
The extended π-conjugated system of the biphenyl and phenyl-substituted pyrimidine core suggests potential applications in materials science.
-
Organic Light-Emitting Diodes (OLEDs): Molecules with similar structures are known to have fluorescent properties and have been investigated as emitters in OLEDs.[9][10] Further derivatization of the bromo-substituent could be used to tune the photophysical properties of the molecule.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine is not publicly available. Therefore, it should be handled with the care appropriate for a novel chemical of unknown toxicity. The following precautions are based on the safety profiles of structurally related brominated aromatic compounds and pyrimidine derivatives.[11][12][13]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Toxicology: Brominated aromatic compounds can have varying degrees of toxicity. Some are known to be persistent in the environment and can bioaccumulate.[7][14] The toxicological properties of this specific compound have not been determined.
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine is a molecule with significant potential as a versatile building block in both medicinal chemistry and materials science. While specific experimental data for this compound is limited, its structural features and the known reactivity of its constituent moieties provide a strong basis for its application in the synthesis of novel, functional molecules. The facile functionalization of the C-Br bond via cross-coupling reactions opens up a vast chemical space for exploration. As research into biphenyl-pyrimidine derivatives continues, the utility of this and related compounds is likely to expand, contributing to the development of new therapeutics and advanced materials.
References
-
[Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed. Retrieved from [Link]
-
S., S. J., & J., H. W. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate. Retrieved from [Link]
- Darnerud, P. O., Eriksen, G. S., Jóhannesson, T., Larsen, P. B., & Viluksela, M. (2001). Toxic effects of brominated flame retardants in man and in wildlife.
- Diarra, L., Robin-le Guen, F., & Achelle, S. (2021). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. Molbank, 2021(3), M1278.
-
(2013, February 1). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. National Library of Medicine. Retrieved from [Link]
-
RSC Publishing. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- Singh, P., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(1), 123.
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Bromate (CAS No. 15541-45-4) (PDF). Retrieved from [Link]
- Waritz, R. S., et al. (1977). Toxicological evaluations of some brominated biphenyls.
-
R Discovery. (1979, January 1). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Retrieved from [Link]
- Nainwal, L. M., et al. (2025, November 30). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry, 37, 2897-2930.
-
Beilstein Journals. (n.d.). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, January 20). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Baddar, F. G., et al. (2024, November 6). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Scientific Reports, 14(1), 12345.
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]
-
PubChem. (n.d.). 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine. Retrieved from [Link]
-
Vandana Publications. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Shimadzu. (2005). FTIR flame-retardants News 01/2005en. Retrieved from [Link]
-
Baltus, C. B. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
ResearchGate. (2014, September 1). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Biphenyl. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
IPCP. (2023, May 22). Screening of specific brominated flame retardants (BFR) in WEEE plastic without extraction by FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
- Lindsley, C. W., et al. (2017). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & medicinal chemistry letters, 27(11), 2453–2457.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-2-cyclopropyl-6-phenylpyrimidine CAS#: 1412957-55-1 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 11. rsc.org [rsc.org]
- 12. iris.epa.gov [iris.epa.gov]
- 13. Toxicological evaluations of some brominated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine in High-Performance OLEDs
Executive Summary & Cross-Disciplinary Context
The compound 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (CAS: 1800229-08-6) has emerged as a critical building block in the synthesis of advanced organic optoelectronic materials [6]. Featuring a highly electron-deficient pyrimidine core flanked by bulky, thermally stable biphenyl and phenyl groups, this intermediate is primarily utilized to construct bipolar host materials for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) emitters [1, 3].
For Drug Development Professionals: While the end-use discussed herein is materials science, the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors and antiviral agents. The rigorous, moisture-free cross-coupling protocols (Suzuki-Miyaura, Buchwald-Hartwig) and stringent purification methodologies (vacuum sublimation) detailed in this guide are directly translatable to the synthesis and isolation of high-purity Active Pharmaceutical Ingredients (APIs).
Mechanistic Rationale: Molecular Design
The structural anatomy of this intermediate is engineered for specific optoelectronic and synthetic functions:
-
The Pyrimidine Core (Electron Acceptor): The two nitrogen atoms in the 1,3-positions of the ring strongly withdraw electron density via the C=N double bonds. This creates a deep Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport (n-type behavior) [3, 4].
-
Biphenyl and Phenyl Substituents (Steric & Thermal Control): These bulky aromatic groups prevent tight intermolecular π−π stacking, which suppresses crystallization and concentration quenching. They also significantly elevate the glass transition temperature ( Tg ), ensuring the morphological stability of the amorphous thin film under the thermal stress of device operation [2].
-
The 6-Bromo Substituent (Synthetic Handle): The bromine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions, allowing for the modular attachment of electron-donating (p-type) moieties to create Donor-Acceptor (D-A) architectures [5].
Key Applications in OLED Architecture
Bipolar Host Materials for PhOLEDs
To achieve near 100% internal quantum efficiency in PhOLEDs, triplet excitons must be confined to the emissive dopant. This requires a host material with a triplet energy ( T1 ) higher than that of the dopant. By coupling the pyrimidine intermediate with hole-transporting units (e.g., indenocarbazole or tercarbazole), researchers create bipolar hosts that balance charge carrier fluxes while maintaining a high T1 (>2.7 eV)[2, 4].
Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF molecules harvest non-emissive triplet excitons by converting them back to singlet excitons via reverse intersystem crossing (rISC). This requires a highly twisted Donor-Acceptor geometry to minimize the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and LUMO, resulting in a small singlet-triplet energy splitting ( ΔEST<0.2 eV). Coupling our brominated pyrimidine with sterically hindered donors like acridan yields deep-blue TADF emitters with external quantum efficiencies (EQE) exceeding 20% [3, 5].
Exciton harvesting via Reverse Intersystem Crossing (rISC) in pyrimidine-based TADF OLEDs.
Experimental Protocols: Synthesis & Device Integration
Protocol 1: Synthesis of Bipolar Host via Suzuki-Miyaura Coupling
Objective: Attach a carbazole-based donor to the pyrimidine core to form a bipolar host[2, 4].
Reagents & Causality:
-
Substrate: 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (1.0 eq).
-
Coupling Partner: Carbazole-arylboronic acid (1.05 eq).
-
Catalyst: Pd(PPh3)4 (0.05 eq). Causality: The tetrakis catalyst provides a coordinatively unsaturated Pd(0) species essential for the oxidative addition into the C-Br bond.
-
Base: Aqueous K2CO3 (2.0 M, 3.0 eq). Causality: Activates the boronic acid by forming a reactive boronate complex, accelerating the transmetalation step.
-
Solvent: Toluene/Ethanol/Water (4:1:1 v/v). Causality: Ethanol acts as a phase-transfer agent, bridging the lipophilic toluene phase and the aqueous base phase.
Step-by-Step Procedure:
-
Charge a flame-dried Schlenk flask with the pyrimidine substrate, boronic acid, and toluene.
-
Degas the mixture by bubbling ultra-pure N2 for 15 minutes. Crucial: Oxygen will irreversibly oxidize Pd(0) to inactive Pd(II), halting the catalytic cycle.
-
Add the Pd(PPh3)4 catalyst under a positive flow of N2 .
-
Inject the degassed ethanol and aqueous K2CO3 solutions.
-
Reflux the biphasic mixture at 85 °C for 12–16 hours with vigorous stirring.
-
Self-Validation System: Monitor via TLC (Hexane:EtOAc 5:1). The reaction is complete when the starting material spot ( Rf≈0.6 ) is entirely consumed.
-
Cool to room temperature, extract with dichloromethane, dry over MgSO4 , and purify via silica gel column chromatography. Validate the final structure via 1H -NMR, ensuring the disappearance of the isolated pyrimidine C5 proton singlet associated with the brominated state.
Protocol 2: Synthesis of TADF Emitter via Buchwald-Hartwig Amination
Objective: Directly couple a secondary amine (e.g., spiroacridan) to the pyrimidine to create a highly twisted D-A emitter [5].
Reagents & Causality:
-
Catalyst System: Pd(OAc)2 (0.02 eq) and P(t−Bu)3⋅HBF4 (0.04 eq). Causality: The highly electron-rich and sterically demanding tri-tert-butylphosphine ligand forces the palladium center into a low-coordinate state, massively accelerating both the oxidative addition of the deactivated pyrimidine C-Br bond and the reductive elimination of the sterically congested C-N bond.
-
Base: Sodium tert-butoxide ( NaOtBu , 1.5 eq). Causality: A strong, non-nucleophilic base is required to deprotonate the weakly acidic secondary amine.
-
Solvent: Anhydrous Toluene.
Step-by-Step Procedure:
-
In a nitrogen-filled glovebox, combine the pyrimidine intermediate, acridan derivative, Pd(OAc)2 , P(t−Bu)3⋅HBF4 , and NaOtBu in a sealed pressure tube.
-
Add anhydrous toluene, seal the tube, and heat to 100 °C for 24 hours.
-
Self-Validation System: Quench a micro-aliquot and analyze via HPLC-MS. The chromatogram must show >95% conversion to a single peak corresponding to the [M+H]+ mass of the target D-A molecule.
-
Filter through a Celite pad to remove palladium black and inorganic salts, concentrate, and recrystallize from toluene/hexane.
Protocol 3: Temperature-Gradient Vacuum Sublimation
Objective: Purify the synthesized materials to >99.99% for OLED device fabrication. Causality: Trace halide or palladium impurities act as deep charge traps and non-radiative recombination centers, severely degrading device efficiency and operational lifetime.
-
Load the crude material into the source zone of a multi-zone sublimation furnace.
-
Evacuate the system to <10−6 Torr.
-
Apply a thermal gradient. The source zone is heated to just below the compound's melting point (e.g., 250–300 °C).
-
Self-Validation System: The pure compound will crystallize in the deposition zone. Purity is validated by Differential Scanning Calorimetry (DSC); a successful sublimation yields a material with a singular, sharp melting endotherm and no pre-melt impurity transitions.
Synthetic workflow from the pyrimidine intermediate to OLED device fabrication.
Data Presentation: Photophysical Benchmarks
The following table summarizes the quantitative photophysical and device performance data of materials derived from the 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine core, demonstrating its versatility across different OLED layers.
| Material Function | Donor Unit Coupled | Singlet Energy ( S1 , eV) | Triplet Energy ( T1 , eV) | ΔEST (eV) | PLQY (%) | Max EQE (%) |
| Bipolar Host (Green PhOLED) | Indenocarbazole | ~3.10 | 2.76 | ~0.34 | N/A | 21.7% |
| Bipolar Host (Blue PhOLED) | Tercarbazole | ~3.20 | 2.85 | 0.29–0.46 | N/A | >20.0% |
| Deep-Blue TADF Emitter | Acridan | 2.95 | 2.80 | 0.15 | 91.0% | 20.4% |
(Data synthesized from references [2], [4], and [5]. PLQY = Photoluminescence Quantum Yield; EQE = External Quantum Efficiency).
References
- TCI Chemicals. "Building Blocks for Organic Semiconductor." TCI Chemicals.
- RSC Publishing. "New bipolar host materials for high performance of phosphorescent green organic light-emitting diodes." RSC Advances.
- ResearchGate. "Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices.
- ACS Publications. "Modulation of n-Type Units in Bipolar Host Materials toward High-Performance Phosphorescent OLEDs." ACS Applied Materials & Interfaces.
- RSC Publishing. "Pyrimidine-based twisted donor–acceptor delayed fluorescence molecules: a new universal platform for highly efficient blue electroluminescence." Chemical Science.
- BLD Pharm. "4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine Product Profile." BLD Pharm.
4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine as a precursor for medicinal chemistry
An Application Note and Protocol Guide for Medicinal Chemists
Executive Summary: The Strategic Value of the Scaffold
In modern drug discovery, the rapid expansion of structure-activity relationships (SAR) relies heavily on versatile, late-stage functionalizable scaffolds[1]. 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (CAS: 1800229-08-6) represents a highly privileged electrophilic hub.
Structurally, this molecule features a rigid pyrimidine core flanked by a C2-phenyl and a C4-biphenyl group. These multi-aryl substitutions act as powerful hydrophobic vectors, making the scaffold ideal for targeting deep, lipophilic binding pockets in kinases or disrupting broad protein-protein interactions (PPIs). The critical feature, however, is the C6-bromo substituent . This halogen serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to divergently synthesize vast libraries of analogs from a single advanced intermediate.
Mechanistic Insights: Causality in Scaffold Reactivity
To effectively utilize this precursor, one must understand the electronic environment of the pyrimidine ring.
The Electrophilic Advantage: In palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions), the first and often rate-limiting step in the catalytic cycle is the oxidative addition of the Pd(0) species into the carbon-halogen bond[2]. The pyrimidine ring is highly electron-deficient; the two electronegative nitrogen atoms withdraw electron density via inductive and resonance effects[3]. This significantly weakens the C6–Br bond compared to a standard aryl bromide, lowering the activation energy required for oxidative addition. Consequently, cross-coupling at the C6 position can often be achieved under milder conditions, preserving sensitive functional groups on the incoming nucleophile[4].
Divergent Trajectories in Drug Design:
-
C–N Bond Formation (Buchwald-Hartwig): Coupling the C6-bromo position with secondary or primary amines (e.g., morpholines, piperazines, or anilines) generates hinge-binding motifs. These nitrogen-rich appendages mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region[5].
-
C–C Bond Formation (Suzuki-Miyaura): Coupling with aryl or heteroaryl boronic acids extends the conjugated system. This is strategically used to increase the surface area of the molecule, a necessary requirement for modulating shallow protein-protein interactions[1].
Workflow Visualization
Caption: Divergent late-stage functionalization of the 6-bromo-pyrimidine scaffold.
Quantitative Data: Optimized Cross-Coupling Parameters
To minimize optimization time, the following table synthesizes field-proven reaction parameters tailored specifically for electron-deficient 6-bromopyrimidines. The choice of ligand is dictated by the desired transmetalation or reductive elimination rates required for specific nucleophiles[6].
| Reaction Type | Target Bond | Preferred Catalyst System | Optimal Base | Solvent System | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | C(sp²)–C(sp²) | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 80–90 | 75–95% |
| Buchwald-Hartwig (1° Amines) | C(sp²)–N | 2 mol% Pd₂(dba)₃ / 4 mol% BINAP | Cs₂CO₃ (1.5 eq) | Toluene | 100 | 70–85% |
| Buchwald-Hartwig (2° Amines) | C(sp²)–N | 2 mol% Pd₂(dba)₃ / 4 mol% XantPhos | NaOtBu (1.5 eq) | 1,4-Dioxane | 90–100 | 80–95% |
| Sonogashira | C(sp²)–C(sp) | 5 mol% Pd(PPh₃)₄ / 10 mol% CuI | Et₃N (Solvent/Base) | DMF or THF | 60–80 | 65–90% |
Experimental Protocols & Self-Validating Systems
Protocol A: Buchwald-Hartwig Amination (Synthesis of Kinase Hinge Binders)
Causality Note: For secondary amines, XantPhos is selected as the ligand. Its wide bite angle sterically forces the palladium center into a geometry that highly favors the reductive elimination step, which is otherwise the kinetic bottleneck when forming bulky C–N bonds[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv, 0.6 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).
-
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%, 0.01 mmol) and XantPhos (4 mol%, 0.02 mmol).
-
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-high-purity Argon (repeat 3 times) to prevent catalyst oxidation.
-
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (5 mL) via syringe. Replace the septum with a Teflon screw cap under positive Argon flow.
-
Reaction: Heat the mixture in an oil bath at 95 °C for 4–6 hours with vigorous stirring.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Self-Validation Checkpoint (LC-MS): Bromine possesses a distinct natural isotopic abundance (~50.69% ⁷⁹Br and ~49.31% ⁸¹Br). Prior to the reaction, the starting material will exhibit a distinct 1:1 doublet (M / M+2) in the mass spectrum. The complete disappearance of this isotopic signature, replaced by a single mass peak corresponding to the product, serves as a definitive, self-validating indicator that the oxidative addition has successfully consumed the starting bromide.
Protocol B: Suzuki-Miyaura Coupling (Synthesis of Extended Aryl Scaffolds)
Causality Note: Pd(dppf)Cl₂ is utilized here because the dppf ligand provides an optimal balance of steric bulk and electron donation, facilitating efficient transmetalation with boronic acids in biphasic aqueous systems without suffering from rapid protodeboronation[1].
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the pyrimidine precursor (1.0 equiv, 0.5 mmol), the arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).
-
Solvent System: Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 ratio, 5 mL total).
-
Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Do not skip this step; oxygen readily poisons Pd(0) intermediates.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%, 0.025 mmol) and attach a reflux condenser.
-
Reaction: Heat the mixture to 85 °C for 8 hours.
-
Workup: Cool the mixture. The reaction will naturally phase-separate. Extract the aqueous layer with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
Self-Validation Checkpoint (Phase & Photophysical Check): Upon cooling and cessation of stirring, a successful reaction will yield a clean biphasic separation. The aqueous layer traps the spent borate salts, while the organic layer holds the product. Furthermore, because the Suzuki coupling extends the conjugated π -system of the biphenyl-pyrimidine core, the resulting product will often exhibit a dramatic shift in UV-fluorescence under a 365 nm TLC lamp compared to the starting material.
References
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at:[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information (PMC). Available at:[Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Optimizing Suzuki coupling conditions for 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with highly sterically hindered, electron-deficient substrates—specifically focusing on the optimization of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine .
By understanding the mechanistic causality behind reaction failures, you can transition from empirical trial-and-error to rational reaction design.
Substrate Profiling & Mechanistic Causality
To optimize the Suzuki coupling of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine, we must first deconstruct its chemical profile:
-
Electronic Activation (The Advantage): The pyrimidine core is highly electron-deficient. The two electronegative nitrogen atoms pull electron density away from the C6 position, making the oxidative addition of the Pd(0) catalyst to the C-Br bond exceptionally fast, even at room temperature[1].
-
Steric Shielding (The Bottleneck): The substrate features a massive biphenyl group at C4 and a phenyl group at C2. Once oxidative addition occurs, the resulting Pd(II) complex is buried within a deep steric cleft.
-
The Kinetic Mismatch: Because oxidative addition is rapid but the subsequent transmetalation step is sterically blocked, the catalytic cycle stalls. This kinetic mismatch leaves the boronic acid partner exposed to the basic aqueous environment for extended periods, leading to base-catalyzed protodeboronation[2][3].
Caption: Mechanistic pathways and kinetic failure points in bulky pyrimidine Suzuki couplings.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at <50% conversion, and LC-MS shows significant protodeboronation of my boronic acid. How do I fix this? Causality: Protodeboronation is a base-catalyzed degradation pathway[3]. Because your pyrimidine's steric bulk slows down transmetalation, the boronic acid sits unreacted in the basic aqueous phase and hydrolyzes[2]. Solution:
-
Accelerate Transmetalation: Switch from standard Pd(PPh3)4 to a catalyst with a highly active, bulky biarylmonophosphine ligand (e.g., XPhos or SPhos). These ligands facilitate transmetalation even in sterically congested environments[[“]].
-
Slow-Release Strategy: Utilize MIDA boronates or potassium trifluoroborates. These stable precursors slowly release the active boronic acid into the reaction, keeping its steady-state concentration low and preventing degradation[2].
Q2: I am detecting a major byproduct corresponding to 4-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidine (the debrominated starting material). Why is this happening? Causality: Hydrodehalogenation occurs when the Pd(II) intermediate undergoes reduction instead of transmetalation. This is almost always caused by the presence of a hydride source in the reaction matrix—most commonly primary or secondary alcohols (like ethanol or isopropanol) used as co-solvents, which undergo β -hydride elimination[5]. Solution: Immediately eliminate alcoholic solvents from your protocol. Switch to a strictly non-nucleophilic solvent system such as 1,4-Dioxane/Water (4:1) or Toluene/Water.
Q3: The substrate precipitates out of standard Dioxane/Water mixtures at the required concentration. What is the alternative? Causality: The highly rigid, aromatic structure of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine makes it exceptionally lipophilic and prone to π−π stacking, drastically reducing its solubility in polar media. Solution: Utilize a biphasic Toluene/Water system combined with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB). Alternatively, employ microwave irradiation at 100 °C to superheat the solvent, which thermodynamically forces the substrate into solution and accelerates the coupling kinetics[6].
Caption: Diagnostic LC-MS workflow for troubleshooting Suzuki coupling failures.
Quantitative Data & Optimization Matrices
The following tables summarize empirical optimization data for coupling highly hindered pyrimidines. Use these matrices to select the optimal starting conditions for your specific constraints.
Table 1: Catalyst & Ligand Performance Data for Bulky Pyrimidines
| Catalyst System | Ligand Type | Transmetalation Rate | Protodeboronation Risk | Expected Yield |
| Pd(PPh3)4 | Monodentate | Slow (Sterically blocked) | High | 35 - 45% |
| Pd(dppf)Cl2 | Bidentate | Moderate | Moderate | 55 - 65% |
Pd2(dba)3
| Buchwald (Biaryl) | Fast | Low | 80 - 90% |
|
Pd(OAc)2
| Buchwald (Biaryl) | Fast | Low | 85 - 95% |
Table 2: Solvent & Base Optimization Data
| Solvent System | Base | Solubility of Substrate | Side Reactions Observed | Overall Efficiency |
| Toluene/EtOH/H2O | Na2CO3 | Excellent | Hydrodehalogenation | Poor |
| THF/H2O | K2CO3 | Moderate | Homocoupling | Moderate |
| 1,4-Dioxane/H2O (4:1) | K3PO4 | Good (at >80°C) | Minimal | High |
| Toluene/H2O + TBAB | Cs2CO3 | Excellent | Minimal | High |
Self-Validating Experimental Protocol
This protocol utilizes a Pd2(dba)3 /XPhos catalyst system in a Dioxane/Water matrix to overcome the steric hindrance of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine. It is designed as a self-validating system , meaning each critical phase includes an analytical checkpoint to verify success before proceeding.
Step 1: Reagent Preparation & Rigorous Degassing
Oxygen is the primary driver of catalyst deactivation and boronic acid homocoupling[5].
-
Charge an oven-dried Schlenk flask with 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (1.0 equiv), the aryl boronic acid (1.5 equiv), K3PO4 (3.0 equiv), Pd2(dba)3 (2.5 mol%), and XPhos (5 mol%).
-
Add anhydrous 1,4-Dioxane and HPLC-grade Water (4:1 ratio, 0.1 M concentration relative to the pyrimidine).
-
Degassing: Perform three cycles of Freeze-Pump-Thaw.
-
Validation Checkpoint 1: Upon warming to room temperature under Argon, the solution should transition from a pale yellow suspension to a deep red/orange homogeneous solution, indicating the successful formation of the active Pd(0) -XPhos complex. If the solution turns black, oxygen has infiltrated, and Pd-black has precipitated. Abort and restart.
Step 2: Reaction Execution & Kinetic Monitoring
-
Heat the reaction mixture to 90 °C using an oil bath or aluminum heating block.
-
Validation Checkpoint 2 (2-Hour Mark): Withdraw a 10 µL aliquot under positive Argon pressure. Quench in 1 mL of Acetonitrile and analyze via LC-MS.
-
If starting material is present but boronic acid is absent: Protodeboronation is occurring. Add an additional 0.5 equiv of boronic acid.
-
If both are present but the reaction has stalled: The temperature is too low to overcome the steric barrier. Increase heat to 100 °C.
-
-
Continue heating until LC-MS confirms >95% consumption of the pyrimidine substrate (typically 4-6 hours).
Step 3: Workup & Isolation
-
Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove phosphate salts.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Validation Checkpoint 3: Spot the crude mixture on a silica TLC plate. The desired highly conjugated biaryl-pyrimidine product will exhibit intense, bright blue fluorescence under 254 nm and 365 nm UV light, distinct from the starting material.
-
Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
References
-
Suzuki Reaction General Procedure Consensus Academic Search Engine URL:[Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction ACS Publications URL:[Link]
-
Choosing Your Boron Source for Suzuki–Miyaura Coupling NorrChemica URL:[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. norrchemica.com [norrchemica.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. consensus.app [consensus.app]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to the Purification of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine and encounter challenges related to its purification. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for common issues encountered in the laboratory.
I. Understanding the Challenge: Common Impurities and Their Origins
The purification of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine is often complicated by the presence of structurally similar impurities. These can arise from the synthetic route, which commonly involves a Suzuki-Miyaura cross-coupling reaction.
Q1: What are the most likely impurities I'll encounter when synthesizing 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine?
A1: Based on a typical Suzuki-Miyaura coupling approach, you can anticipate several classes of impurities:
-
Starting Materials: Unreacted 6-bromo-2-phenyl-4-iodopyrimidine (or a similar dihalogenated pyrimidine) and [1,1'-biphenyl]-4-ylboronic acid.
-
Homocoupling Byproducts: Biphenyl from the boronic acid, and potentially a dimer of the pyrimidine starting material.
-
Protodeborylation/Protodehalogenation Products: Where the boronic acid is replaced by a hydrogen atom on the biphenyl starting material, or the bromine/iodine is replaced by hydrogen on the pyrimidine.
-
Isomeric Byproducts: If the starting pyrimidine has multiple reactive halogen sites, you may form regioisomers.
-
Residual Catalyst and Ligands: Palladium catalysts (e.g., Pd(PPh₃)₄) and their degradation products are common metallic and organic impurities.[1][2]
II. Troubleshooting Purification: A Step-by-Step Guide
Recrystallization: The First Line of Defense
Recrystallization is a powerful, cost-effective technique for purifying solid compounds, especially when the impurities have significantly different solubility profiles.[3]
Q2: My compound won't crystallize. What should I do?
A2: This is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. This creates nucleation sites.
-
Seeding: If you have a small amount of pure product, add a single crystal to the supersaturated solution.
-
-
Re-evaluate Your Solvent System:
-
The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at its boiling point.
-
Experiment with solvent pairs. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Heat to redissolve and then cool slowly. Common pairs for compounds of this nature include Dichloromethane/Hexane, Ethyl Acetate/Heptane, or Toluene/Methanol.
-
-
Concentrate the Solution: Your solution may not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: After recrystallization, my product is still impure. What's next?
A3: If recrystallization fails to provide material of the desired purity, or if impurities have similar solubilities, column chromatography is the recommended next step.[3]
Column Chromatography: The Workhorse of Purification
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[4][5] For 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine, a moderately polar compound, normal-phase chromatography on silica gel is a good starting point.[4]
Q4: How do I choose the right solvent system (mobile phase) for my column?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system.[3][4]
-
Goal: Aim for a solvent system that gives your desired compound an Rf (retention factor) of approximately 0.25-0.35. This generally provides the best separation from impurities.
-
Starting Point: Begin with a non-polar solvent like hexane or heptane and gradually add a more polar solvent such as ethyl acetate or dichloromethane.
-
Example Systems to Screen:
-
Hexane:Ethyl Acetate (from 9:1 to 1:1)
-
Heptane:Dichloromethane (from 9:1 to 1:1)
-
Table 1: Example TLC Screening for Mobile Phase Optimization
| Solvent System (v/v) | Rf of Product | Rf of Impurity 1 (less polar) | Rf of Impurity 2 (more polar) | Assessment |
| Hexane:EtOAc (9:1) | 0.10 | 0.25 | 0.05 | Poor elution of product. |
| Hexane:EtOAc (4:1) | 0.30 | 0.55 | 0.15 | Good separation. Promising for column. |
| Hexane:EtOAc (1:1) | 0.65 | 0.80 | 0.50 | Poor separation, runs too fast. |
Q5: My compound is streaking on the TLC plate and the column. How can I fix this?
A5: Streaking can be caused by several factors:
-
Compound Overload: You may be spotting too much material on your TLC plate or loading too much onto your column.
-
Inappropriate Solvent: The solvent used to dissolve your sample for loading might be too strong, causing it to spread before it has a chance to bind to the silica. Dissolve your sample in a minimal amount of the mobile phase or a less polar solvent.
-
Acidic Silica: Some nitrogen-containing compounds can interact with the acidic silanol groups on the silica gel, leading to tailing.[4]
-
Solution: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase.[5] This will neutralize the acidic sites and improve peak shape.
-
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Do not let the column run dry.[4][5]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[4]
-
Dry Loading: For less soluble compounds, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.
-
-
Elution: Begin elution with the optimized mobile phase. If separation is difficult, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can be effective.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[5]
Diagram 1: Workflow for Column Chromatography
Caption: A typical workflow for purification by flash column chromatography.
Preparative HPLC: For High-Purity Requirements
When very high purity is required, such as for analytical standards or late-stage drug development intermediates, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][7][8][9] It offers superior resolving power compared to standard column chromatography.
Q6: When should I consider using preparative HPLC?
A6: Consider preparative HPLC when:
-
Impurities are very closely related to your product in terms of polarity.
-
You need to isolate a very pure sample (>99%).[6]
-
You are working with small to moderate quantities of material (milligrams to grams).[10]
Q7: What type of preparative HPLC method should I use?
A7: For 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine, both normal-phase and reverse-phase HPLC could be effective.
-
Normal-Phase HPLC: Uses a polar stationary phase (like silica or cyano-propyl) and a non-polar mobile phase (e.g., Heptane/Isopropanol). This is often a good choice for molecules that are soluble in organic solvents.[8][10]
-
Reverse-Phase HPLC: Employs a non-polar stationary phase (like C18) and a polar mobile phase (e.g., Acetonitrile/Water or Methanol/Water).[4] This is the most common HPLC mode and is very versatile.
Diagram 2: Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the appropriate purification technique.
III. Final Considerations
-
Characterization: Always confirm the purity and identity of your final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.
-
Safety: Handle all solvents and chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
This guide provides a framework for troubleshooting the purification of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine. The principles discussed are broadly applicable to a wide range of organic compounds.
References
-
What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Available from: [Link]
-
HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. ACS Publications. Available from: [Link]
-
Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson. Available from: [Link]
-
The Power of Preparative HPLC Systems. Teledyne LABS. Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available from: [Link]
-
Synthesis and Purification of Pyrimidine Compounds. Scribd. Available from: [Link]
-
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. MDPI. Available from: [Link]
- Process for bromination of pyrimidine. Google Patents.
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available from: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available from: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. gilson.com [gilson.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. pubs.acs.org [pubs.acs.org]
Stability and degradation issues of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Technical Support Center: 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Overview and Scientific Context
Welcome to the technical support guide for 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine. This document serves as a centralized resource for researchers, chemists, and drug development professionals utilizing this complex heterocyclic building block. As a molecule incorporating a π-deficient pyrimidine core, a reactive bromo-substituent, and extensive aromatic systems (phenyl and biphenyl), its stability and reactivity profile are nuanced. This guide is structured to address common challenges and questions encountered during its storage, handling, and application in synthetic workflows, ensuring both the integrity of your experiments and the quality of your results. Our approach is grounded in established principles of physical organic chemistry and backed by authoritative sources on chemical stability and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For optimal long-term stability, 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine should be stored under inert gas (argon or nitrogen) in a tightly sealed container at -20°C.[1] The compound is a solid, and low temperature minimizes the potential for slow degradation over time. Due to the presence of aromatic rings and a halogen substituent, protection from light is also strongly advised to prevent photochemical reactions.[2]
Q2: My solid compound has developed a slight yellow or brownish tint over time. Is it still usable?
A2: A slight change in color may indicate minor surface oxidation or exposure to light. While it does not automatically render the compound unusable, it is a sign that its purity should be verified before use. We recommend performing a purity check via High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin-Layer Chromatography (TLC) against a retained, properly stored sample if available.[3] For high-stakes applications like GMP synthesis or quantitative biological assays, using a freshly opened or repurified lot is the safest course of action.
Q3: What solvents are recommended for dissolving this compound for experimental use?
A3: Given its large, nonpolar aromatic structure, the compound is expected to have good solubility in common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene. For reactions, the choice of solvent should be guided by the specific reaction conditions.[4] For analytical purposes like HPLC, a mobile phase consisting of acetonitrile and water or methanol and water is a common starting point.[3] Always perform a small-scale solubility test first.
Q4: Is this compound sensitive to air or moisture?
A4: While the compound itself does not have functional groups that are acutely sensitive to air (e.g., phosphines) or moisture (e.g., Grignard reagents), prudent laboratory practice for complex organic molecules dictates minimizing exposure. The pyrimidine ring system can be susceptible to certain oxidative pathways, and moisture can interfere with many downstream reactions where this compound is used as a substrate, such as palladium-catalyzed cross-couplings.[4][5] Therefore, handling under an inert atmosphere, especially when aliquoting for long-term storage, is recommended.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during experimentation, providing a logical workflow for diagnosis and resolution.
Issue 1: Multiple Spots on TLC/Impurity Peaks in LC-MS Analysis of a Freshly Prepared Solution
Q: I dissolved a sample of the compound that appeared pure in the solid state, but my initial analysis shows multiple species. What could be the cause?
A: This is a common issue that can stem from several factors, often related to the solvent or analytical method itself rather than the bulk compound's instability.
-
Plausible Cause 1: Solvent-Induced Degradation. While generally stable, dissolution in highly acidic or basic media can catalyze hydrolysis or other reactions. The C-Br bond on the electron-deficient pyrimidine ring is a potential site for nucleophilic attack by aggressive solvents or contaminants.
-
Plausible Cause 2: Photodegradation. If the solution was prepared under ambient light and allowed to sit for an extended period, photodegradation could occur. Aromatic and halogenated compounds are known to be susceptible to light.[2][6]
-
Plausible Cause 3: Thermal Degradation during Analysis. If using Gas Chromatography (GC), the high temperatures of the injection port can cause on-column degradation of thermally labile compounds. Brominated compounds, in particular, can decompose at elevated temperatures.[7][8] HPLC or LC-MS are generally the preferred methods for purity analysis of a molecule this size.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected impurities.
Issue 2: Low Yield or Stalled Suzuki-Miyaura Cross-Coupling Reaction
Q: I'm using this compound as a substrate in a Suzuki-Miyaura reaction to replace the bromine atom, but I'm getting low yields and recovering starting material. What should I check?
A: The C-Br bond at the 6-position of the pyrimidine is the intended reactive site for cross-coupling. Low reactivity can often be traced to reaction setup and conditions.
-
Plausible Cause 1: Catalyst Inactivation. The palladium catalyst is the heart of the reaction. It can be poisoned by impurities (e.g., sulfur compounds) or oxidized if the reaction is not rigorously degassed.
-
Plausible Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical for an efficient transmetalation step. A base that is too weak or a solvent system with poor solubility for the reactants or intermediates can stall the catalytic cycle.[10][11]
-
Plausible Cause 3: Degradation of Boronic Acid Partner. Boronic acids are susceptible to degradation (protodeboronation), especially at elevated temperatures. Using a slight excess of the boronic acid and ensuring its quality is crucial.
Recommendations:
-
Degassing: Ensure the reaction mixture is thoroughly degassed via multiple vacuum/inert gas cycles or by sparging with argon for at least 30 minutes.
-
Reagent Quality: Use a high-quality palladium catalyst and ligand. Ensure the base is anhydrous and the boronic acid is pure.
-
Optimization: Screen different base/solvent combinations. A common starting point for bromopyrimidines is Pd(PPh₃)₄ with an aqueous solution of Na₂CO₃ or K₃PO₄ in a solvent like 1,4-dioxane or toluene/ethanol.[10]
Potential Degradation Pathways
Understanding potential degradation routes is key to preventing them. Based on the structure of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine, we can hypothesize several primary pathways under forcing conditions.
Caption: Potential degradation pathways under forcing conditions.
-
Hydrodebromination: Reductive cleavage of the C-Br bond. This can occur under catalytic hydrogenation conditions or sometimes as a side reaction in Pd-catalyzed couplings. Photolytic cleavage is also a possibility.
-
Hydrolysis/Nucleophilic Substitution: The electron-deficient pyrimidine ring makes the C-Br bond susceptible to nucleophilic aromatic substitution (SₙAr). Under harsh aqueous basic or acidic conditions, the bromine could be displaced by a hydroxyl group.[12]
-
N-Oxidation: The pyrimidine nitrogens are potential sites for oxidation by strong oxidizing agents like peracids. This can alter the electronic properties and reactivity of the entire molecule.[13]
-
Biphenyl Cleavage: While the biphenyl C-C bond is robust, aggressive oxidative or microbial conditions can lead to ring cleavage, ultimately forming benzoate derivatives.[14][15] This is unlikely under typical laboratory conditions but is a known environmental degradation pathway for biphenyls.
Recommended Protocols
Protocol 1: Standard Storage and Handling
-
Receipt: Upon receipt, inspect the container for damage. Log the certificate of analysis (CoA).
-
Storage Environment: Transfer the sealed manufacturer's vial into a secondary container (e.g., a sealed bag with a desiccant pack) and place it in a -20°C freezer. The storage location should be dark.
-
Aliquoting: For frequent use, it is advisable to create smaller aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk material. Perform aliquoting in a glove box or under a steady stream of inert gas. Use vials with PTFE-lined caps.
-
Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be stored, keep it at -20°C in an amber vial and use it within 1-2 weeks after verifying its stability for your specific solvent.
Protocol 2: Purity Determination by HPLC-UV
This protocol provides a general starting point for assessing the purity of the compound.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or THF at approximately 1 mg/mL. Dilute this stock to a working concentration of ~50 µg/mL using the mobile phase.
-
Instrumentation and Columns: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analysis: Run a gradient elution to separate the main compound from any potential impurities, which may have significantly different polarities. Monitor the elution using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure all aromatic species are detected.
-
Data Interpretation: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks. Any peak greater than 0.1% should be considered for identification.[3]
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reverse-phase HPLC. |
| Gradient | 50% to 100% B over 15 minutes | A broad gradient is effective for separating nonpolar impurities from the main compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion. |
| Detection | UV Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and spectral analysis. |
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
- Kovalenko, L. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
- Benchchem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
- Benchchem. (2025). Troubleshooting low bioactivity in pyrimidine thione assays.
- Sigma-Aldrich. (n.d.). 4-[1,1′-Biphenyl]-4-yl-6-(4-bromophenyl)-2-pyrimidinamine.
- Kumar, A., et al. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PMC.
- Fisher Scientific. (2012). SAFETY DATA SHEET: 5-Bromo-2-methylpyrimidine.
- MP Biomedicals. (n.d.). 5-Bromo-4-phenylpyrimidine.
- Environmental Protection Agency. (n.d.). III Analytical Methods.
- D'Aléo, A., et al. (2021). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. Molecules.
- Khalid, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-phenylpyrimidine.
- European Medicines Agency (EMA). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Kumar, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
- Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. HETEROCYCLES.
- Nagarathna, S.V., et al. (2025). Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology.
- Shimadzu. (n.d.). Simultaneous Analysis for Drug Purity Test and Quantitative Assay.
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS.
- Seela, F., & Westermann, B. (1991). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Borucka, M., et al. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- Zhang, T., et al. (2020). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. IOP Conference Series: Earth and Environmental Science.
- Pizzi, A. (n.d.). 7 Analytical Methods. ResearchGate.
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate.
- EAWAG-BBD. (1998). Biphenyl Degradation Pathway.
Sources
- 1. usbio.net [usbio.net]
- 2. fishersci.com [fishersci.com]
- 3. lcms.cz [lcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. m.ciop.pl [m.ciop.pl]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 14. biology-journal.org [biology-journal.org]
- 15. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: Scale-Up Synthesis of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Welcome to the Advanced Technical Support Center for the scale-up synthesis of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (CAS 1800229-08-6)[1]. This compound is a critical highly-conjugated intermediate used extensively in the development of OLED materials and advanced pharmaceutical scaffolds.
Synthesizing this molecule requires a highly selective Suzuki-Miyaura mono-coupling between 4,6-dibromo-2-phenylpyrimidine (CAS 83217-06-5)[2] and 4-biphenylboronic acid. Because the starting pyrimidine core possesses two identical electrophilic sites, the primary scale-up challenge is preventing the formation of the bis-coupled byproduct while maintaining high conversion rates and managing residual palladium[3],[4].
This guide provides field-proven methodologies, causal explanations for process parameters, and troubleshooting FAQs designed for process chemists and drug development professionals.
Process Workflow & Downstream Purification
Process flow for the selective mono-Suzuki coupling and downstream purification.
Section 1: Standard Operating Protocol (SOP) for Scaled-Up Mono-Coupling
To achieve selective mono-coupling on a multi-kilogram scale, the reaction kinetics must be strictly controlled. The following protocol is a self-validating system; each step includes in-process controls (IPCs) to ensure process integrity[4].
1. Preparation and Degassing (The Foundation of Catalyst Lifespan)
-
Step: Charge a jacketed reactor with 4,6-dibromo-2-phenylpyrimidine (1.0 eq) and 1,4-Dioxane (5 volumes). Add an aqueous solution of K2CO3 (2.0 eq, 2 volumes of water). Sparge the biphasic mixture with subsurface Nitrogen or Argon for 45 minutes.
-
Causality: Oxygen is the primary enemy of the active Pd(0) catalytic species. Failure to thoroughly degas the solvent will result in the rapid oxidation of Pd(0) to inactive Pd(II) , leading to stalled reactions and palladium black precipitation.
-
Validation: Measure dissolved oxygen (DO) levels; proceed only when DO is < 0.5 ppm.
2. Catalyst Activation
-
Step: Under a positive inert atmosphere, charge Pd(PPh3)4 (0.02 eq, 2 mol%). Heat the reactor to 80°C.
-
Causality: Pd(PPh3)4 is a robust, commercially available pre-catalyst[3]. Heating to 80°C provides sufficient thermal energy for the initial oxidative addition into the C-Br bond. We avoid reflux temperatures (>100°C) because higher thermal energy lowers the activation barrier for the second oxidative addition, which would lead to the unwanted bis-coupled byproduct[4].
3. Kinetically Controlled Addition
-
Step: Dissolve 4-biphenylboronic acid (1.05 eq) in degassed 1,4-Dioxane (3 volumes). Using a dosing pump, perform a subsurface addition of this solution into the reactor over a strict 4-hour period.
-
Causality: This is the most critical step for selectivity. By keeping the steady-state concentration of the boronic acid extremely low, the newly formed mono-coupled product is statistically unlikely to encounter a boronic acid molecule before the reaction is quenched. Subsurface addition prevents localized high concentrations that occur when drops hit the surface of a poorly mixed biphasic system[4].
4. Palladium Scavenging & Crystallization
-
Step: After confirming >95% conversion via HPLC, cool to 40°C, separate the aqueous layer, and treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 20% w/w relative to Pd) at 60°C for 4 hours. Filter, concentrate, and crystallize from a 2:1 Toluene/Ethanol mixture.
-
Causality: Thiol groups have a massive affinity for soft metals like Palladium, effectively pulling it from the organic matrix. Crystallization exploits the differential solubility between the mono-coupled product and the highly lipophilic bis-coupled byproduct, entirely bypassing the need for unscalable column chromatography.
Section 2: Troubleshooting Guides & FAQs
Q1: During our 5 kg scale-up, the formation of the bis-coupled byproduct spiked to 18%, whereas it was <5% in the R&D lab. What caused this loss of selectivity? A: This is a classic mass-transfer issue. In a small flask, mixing is nearly instantaneous. In a 50L or 100L reactor, if you add the boronic acid from the top, it pools on the surface of the biphasic mixture. This creates localized zones where the boronic acid concentration is artificially high, driving the reaction toward di-substitution[4]. Actionable Fix: Switch to a subsurface dip-tube for the addition of the boronic acid, increase your impeller speed to maximize the interfacial surface area between the aqueous and organic phases, and extend the addition time from 2 hours to 4 hours.
Q2: The reaction consistently stalls at ~75% conversion. Should we increase the equivalents of boronic acid? A: No. Increasing the boronic acid will only force the formation of the bis-coupled byproduct[4]. Stalling at ~75% almost always indicates catalyst deactivation or base depletion. Actionable Fix: First, check the pH of the aqueous layer; if it has dropped below 8, add a small charge of degassed aqueous K2CO3 . If the pH is fine, your catalyst has likely deactivated due to trace oxygen ingress or ligand dissociation. Cool the reactor slightly, add an additional 0.5 mol% of Pd(PPh3)4 under strict inert conditions, and resume heating.
Q3: We are targeting pharmaceutical-grade purity, but our residual palladium is stuck at 150 ppm after standard aqueous washes. How do we reach <10 ppm without chromatography? A: Simple aqueous washes (even with EDTA) are often insufficient for highly conjugated pyrimidines, which can coordinate with palladium themselves. Actionable Fix: Implement a dual-scavenging approach. First, wash the organic layer with an aqueous solution of N-acetylcysteine (5% w/v) to remove loose Pd ions. Second, treat the organic phase with a solid-supported thiol scavenger (as detailed in the SOP) at 60°C. The heat is required to break the coordination bonds between the pyrimidine nitrogens and the palladium, allowing the thiol-silica to capture the metal.
Section 3: Quantitative Process Data
The following table summarizes the impact of scale, addition methodology, and temperature on the selectivity of the Suzuki-Miyaura mono-coupling. Note how controlling the addition rate and temperature strictly dictates the impurity profile.
| Production Scale | Boronic Acid (eq) | Addition Method | Reactor Temp (°C) | Mono-Coupled Yield (%) | Bis-Coupled Byproduct (%) |
| 10 g (Lab) | 1.05 | All-at-once | 100 | 65.2 | 22.4 |
| 10 g (Lab) | 1.05 | Dropwise (2h) | 80 | 88.5 | 4.1 |
| 5 kg (Pilot) | 1.05 | All-at-once | 90 | 58.0 | 31.5 |
| 5 kg (Pilot) | 1.05 | Top-drip (4h) | 80 | 72.3 | 18.2 |
| 5 kg (Pilot) | 1.05 | Subsurface (4h) | 80 | 85.6 | 6.0 |
Data demonstrates that subsurface addition and lowered temperatures are mandatory for maintaining regioselectivity on scale.
Sources
Preventing debromination in reactions with 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the complexities of reactions involving this versatile building block, with a particular focus on preventing the common side reaction of debromination. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue in reactions with 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine?
A1: Debromination, or hydrodebromination, is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This leads to the formation of 4-([1,1'-biphenyl]-4-yl)-2-phenylpyrimidine as a significant byproduct. This side reaction is problematic for two main reasons: it reduces the yield of your desired coupled product and introduces a structurally similar impurity that can be challenging to separate during purification.[1]
Q2: What are the primary palladium-catalyzed cross-coupling reactions where debromination of this substrate is a concern?
A2: Debromination is a potential side reaction in several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by reacting with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of a new carbon-nitrogen bond by reacting with an amine.[2]
-
Sonogashira Coupling: Formation of a new carbon-carbon bond by reacting with a terminal alkyne.[3]
-
Heck Coupling: Formation of a new carbon-carbon bond by reacting with an alkene.
The specific conditions of each reaction type will influence the propensity for debromination.
Q3: What is the general mechanism leading to debromination in these reactions?
A3: The most common pathway for debromination involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][4] This can happen in several ways, including the reaction of the palladium catalyst with the base, solvent, or even trace amounts of water. Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium, resulting in the debrominated product.[4]
Troubleshooting Guide: Minimizing Debromination
This section provides a detailed, issue-specific guide to troubleshooting and preventing debromination in your reactions with 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms: Your reaction yields a mixture of the desired biaryl product and the debrominated starting material, 4-([1,1'-biphenyl]-4-yl)-2-phenylpyrimidine.
Causality and Troubleshooting Steps:
The pyrimidine ring is electron-deficient, which can make the C-Br bond more susceptible to certain side reactions. The choice of base, ligand, and reaction temperature are critical factors.
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use a weaker, non-nucleophilic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] | Stronger bases, especially alkoxides, can promote the formation of Pd-H species, which are key culprits in debromination. Weaker inorganic bases are generally effective at promoting the desired transmetalation without accelerating the debromination pathway.[5][6] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or t-BuXPhos. | These ligands promote the desired reductive elimination of the coupled product over the competing debromination pathway.[1] They can also stabilize the palladium catalyst and prevent the formation of undesired catalytic species. |
| Catalyst Loading | Use the lowest effective catalyst loading (e.g., 1-2 mol%). | Higher catalyst concentrations can sometimes lead to an increase in side reactions. |
| Temperature Control | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). | Debromination pathways can have a higher activation energy than the desired coupling reaction. Lowering the temperature can therefore selectively disfavor the side reaction.[7] |
| Solvent | Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF. | Protic solvents or the presence of water can be a source of hydrides for the formation of Pd-H species. Ensuring anhydrous conditions is crucial. |
Workflow for Optimizing Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Prevalent Debromination in Buchwald-Hartwig Amination
Symptoms: The desired arylamine product is contaminated with a significant amount of the debrominated arene.
Causality and Troubleshooting Steps:
The choice of base is particularly critical in Buchwald-Hartwig amination, as strong bases are often required for the deprotonation of the amine.
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use a non-nucleophilic, sterically hindered base like LHMDS or K₃PO₄. Avoid strong, small alkoxide bases like NaOt-Bu if debromination is severe. | While strong bases are needed, highly nucleophilic or sterically unhindered bases can more readily participate in the formation of Pd-H species. |
| Ligand Choice | Utilize specialized biaryl phosphine ligands developed for Buchwald-Hartwig amination, such as XPhos, SPhos, or RuPhos.[8] | These ligands are designed to promote the C-N bond-forming reductive elimination, which is often the rate-limiting step, thereby outcompeting the debromination pathway. |
| Catalyst System | Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle). | Precatalysts can provide a more controlled and reproducible initiation of the catalytic cycle, potentially minimizing the formation of off-cycle species that can lead to debromination. |
| Reaction Temperature | Start with a moderate temperature (e.g., 90-110 °C) and adjust as needed. | As with other cross-coupling reactions, lower temperatures can help to suppress debromination. |
Conceptual Pathway: Desired vs. Undesired Reaction
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Experimental Protocols
The following are suggested starting protocols for common cross-coupling reactions with 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine, designed to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling
Reagents and Materials:
-
4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water (optional, can be run anhydrously)
-
Schlenk flask or sealed reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a stock solution of the catalyst and ligand in 1,4-dioxane and add the appropriate amount to the reaction flask.
-
Add the remaining anhydrous, degassed 1,4-dioxane (and water, if using a biphasic system) via syringe.
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Reagents and Materials:
-
4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
LHMDS (1.5 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or sealed reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine and the XPhos Pd G3 precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture.
-
In a separate vial, dissolve the LHMDS in the reaction solvent and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2026). BenchChem.
- Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions. (n.d.). BenchChem.
- Buchwald–Hartwig amin
- how to avoid dehalogenation side reactions in Suzuki coupling. (2026). BenchChem.
- Suzuki-Miyaura Reactions of (4-bromophenyl)
- Sonogashira coupling. (2023). In Wikipedia.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
- t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in w
- Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Welcome to the technical support center for the purification of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine?
A1: The main challenge lies in its molecular structure. The large, rigid, and relatively nonpolar nature of the biphenyl and phenylpyrimidine core contributes to high lattice energy and often poor solubility in common organic solvents.[1] This can make finding a suitable single-solvent system difficult, often necessitating the use of solvent pairs.
Q2: When is recrystallization preferred over column chromatography for this compound?
A2: Recrystallization is a cost-effective and scalable purification method, ideal when the impurities have significantly different solubility profiles from the target compound.[2] If the impurities are of a very different polarity, recrystallization can be highly efficient. However, if you are dealing with closely related structural isomers or impurities with similar solubility, column chromatography may be necessary for effective separation.[2][3]
Q3: What are some typical impurities I might encounter?
A3: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. For instance, in syntheses involving Suzuki-Miyaura coupling, you might find residual boronic acids or palladium catalysts.[4][5] In bromination reactions, over-brominated or isomeric products could be present.
Q4: How can I assess the purity of my recrystallized product?
A4: The most common and effective methods are Thin-Layer Chromatography (TLC) and melting point analysis. A pure compound should show a single spot on TLC and have a sharp, elevated melting point compared to the crude material.[6] For definitive structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.
Troubleshooting Guide: Recrystallization Issues and Solutions
This section addresses common problems encountered during the recrystallization of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine and provides actionable solutions.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.[7][8] This is particularly common with high molecular weight, aromatic compounds when using solvent mixtures like alcohol/water.[7]
-
Solutions:
-
Re-dissolve and Add More of the "Good" Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of the solvent in which the compound is more soluble (the "good" solvent) to decrease the level of supersaturation.[8]
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing it to cool to room temperature undisturbed. Rapid cooling often promotes oiling out.[6][9]
-
Change Solvent System: The chosen solvent system may be inappropriate. Experiment with different solvent pairs. Polar aprotic solvents are often effective for dissolving complex aromatic compounds.[1]
-
Problem 2: No crystals form upon cooling.
-
Cause: This is typically due to one of two reasons: the solution is not sufficiently saturated, or it is in a supersaturated state but lacks a nucleation point to initiate crystal growth.[9][10]
-
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used.[9] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8][9]
-
Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[2]
-
Problem 3: The recrystallization yield is very low.
-
Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent in which they are too soluble.[8][11]
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]
-
Pre-heat Funnel for Hot Filtration: To prevent premature crystallization in the funnel during hot filtration, warm the funnel with steam or by rinsing with hot solvent before filtering.[7]
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.[11][12]
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and attempt a second recrystallization to recover more material.[8]
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for recrystallization.
Experimental Protocol: Recrystallization of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
This protocol provides a general framework. The optimal solvent system and volumes should be determined through small-scale solubility tests.
Solvent Selection
The ideal solvent should dissolve the compound when hot but not when cold.[2][12] Given the aromatic nature of the target compound, suitable solvents and solvent pairs are likely to include:
| Solvent/Solvent System | Rationale |
| Toluene | Good for dissolving aromatic compounds at high temperatures. |
| Ethanol/Water | A common solvent pair where ethanol is the "good" solvent and water is the "anti-solvent."[7] |
| Dichloromethane (DCM)/Hexane | DCM is a good solvent for many organic compounds, and hexane can be used as an anti-solvent. |
| Ethyl Acetate/Hexane | A versatile solvent pair for compounds of intermediate polarity. |
| Acetone | Often a good solvent for a wide range of organic solids.[13] |
Note: Always perform solubility tests with a small amount of your crude material in different solvents to identify the best system.[10][12]
Step-by-Step Protocol
-
Dissolution:
-
Place the crude 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine in an Erlenmeyer flask.
-
Add a small amount of the chosen "good" solvent (e.g., toluene or ethanol).
-
Heat the mixture to boiling while stirring. Continue to add the hot solvent in small portions until the compound is completely dissolved.[2][12] Use the minimum amount of hot solvent necessary.[11]
-
-
Hot Filtration (if necessary):
-
Crystallization:
-
If using a single solvent, cover the flask and allow the solution to cool slowly to room temperature.[2] Do not disturb the flask during this time to promote the formation of large, pure crystals.[6]
-
If using a solvent pair, add the "anti-solvent" (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the clear solution to cool slowly.[7]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2][6]
-
-
Isolation and Washing:
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through them for several minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry under a high vacuum. The solid should be weighed periodically until a constant weight is achieved.[10]
-
References
- Recrystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Technical Support Center: Purification of Pyrimidine-2-sulfonamide and its Deriv
- 2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts.
- Technical Support Center: Synthesis of Pyrimidine Deriv
- Recrystallization. (n.d.). Retrieved from University of Colorado, Boulder, Department of Chemistry.
- Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Process for bromination of pyrimidine. (1976, May 11).
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Singh, A., & Singh, A. (2014). Green synthesis of pyrimidine derivative. International Letters of Chemistry, Physics and Astronomy, 21, 64-68.
- Recrystallization1. (n.d.). Retrieved from California State University, Long Beach, Department of Chemistry and Biochemistry.
- Li, Y., et al. (2011).
- Diarra, L., Robin-le Guen, F., & Achelle, S. (2021). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. Molbank, 2021(3), M1278.
- Pyrimidine, 4-[1,1'-biphenyl]-4-yl-6-(3-bromo-5-chlorophenyl)-2-phenyl-. (n.d.). Guidechem.
- 4-[1,1′-Biphenyl]-4-yl-6-(4-bromophenyl)-2-pyrimidinamine. (n.d.). Sigma-Aldrich.
- 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine. (n.d.). PubChem.
- Solubility of 4,4'-Bis(maleimido)-1,1'-biphenyl in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine. (n.d.). Chem-Impex.
- Diarra, L., Robin-le Guen, F., & Achelle, S. (2021). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine.
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025, April 6). Reddit.
- Papastergiou, M., et al. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. Molecules, 28(13), 5126.
- Zheng, Q., Rood, S. L., Unruh, D. K., & Hutchins, K. M. (2018). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm, 20(41), 6377-6381.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. heteroletters.org [heteroletters.org]
A Senior Application Scientist's Guide: Performance Comparison of Pyrimidine vs. Triazine Cores in Electronic Materials
For researchers and scientists navigating the complex landscape of organic electronics, the choice of the core molecular architecture is a critical decision that dictates the ultimate performance of a device. Among the most vital building blocks are electron-deficient nitrogen-containing heterocycles, which are instrumental in designing materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This guide provides an in-depth, data-driven comparison between two preeminent electron-deficient cores: pyrimidine and 1,3,5-triazine.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and delve into the causal relationships between molecular structure and device performance. We will explore why one core might be chosen over the other for a specific application, grounding our discussion in experimental evidence and established chemical principles.
The Foundation: Understanding Electron-Deficient Cores
Both pyrimidine and triazine are six-membered aromatic rings where carbon atoms are substituted by more electronegative nitrogen atoms. This substitution fundamentally alters the electronic landscape of the ring, making it "electron-deficient." This property is paramount for several reasons:
-
Enhanced Electron Affinity: The presence of nitrogen atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it easier for the material to accept and transport electrons. This is crucial for n-type semiconductors.[1][2]
-
Tunable Energy Levels: The degree of electron deficiency, and thus the HOMO/LUMO energy levels, can be precisely controlled by the number of nitrogen atoms and the addition of peripheral functional groups.[3]
-
Charge Separation: In donor-acceptor systems, a key architecture in OPVs and Thermally Activated Delayed Fluorescence (TADF) emitters, these cores act as powerful electron acceptors, promoting efficient intramolecular charge transfer (ICT).[4][5][6]
The primary distinction between the two cores lies in the number of nitrogen atoms: pyrimidine (a diazine) contains two, while 1,3,5-triazine contains three. This seemingly minor difference has profound consequences for their electronic properties and, consequently, their performance in devices.[2] Triazine is inherently more electron-deficient than pyrimidine, leading to a lower LUMO energy level and a stronger electron-accepting character.[2][7]
Performance in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, these cores are ubiquitously employed as electron-transporting materials (ETMs), host materials for the emissive layer, and as acceptor units in TADF emitters.
Host Materials: The Triplet Energy Dilemma
For phosphorescent and TADF emitters to function efficiently, the host material must possess a triplet energy (T₁) higher than that of the emitter to prevent reverse energy transfer. Here, the choice between pyrimidine and triazine becomes a strategic balancing act.
-
Triazine: Its strong electron-accepting nature makes it an excellent component for bipolar host materials, promoting balanced charge transport.[8] However, this same property can lead to a more delocalized LUMO and potentially a lower triplet energy if the molecular design isn't carefully controlled.[2]
-
Pyrimidine: With its more moderate electron deficiency, pyrimidine offers a pathway to achieving very high triplet energies. By carefully managing the degree of conjugation, pyrimidine-based hosts have been designed with T₁ states exceeding 3.0 eV, making them ideal for hosting high-energy blue emitters.[9]
| Host Material Core | Example Compound | Triplet Energy (T₁) | Application | Device EQE_max (%) | Reference |
| Pyrimidine | Py2ICz | ~2.75 eV | Green TADF (Solution) | 24.1% | [10] |
| Pyrimidine | 1MPA | 3.07 eV | Blue TADF | 13.6% | [9] |
| Triazine | T2T | 2.75 eV | Green Phosphorescent | >20% | [11] |
| Triazine | BPTRZ | 2.70 eV | Blue Phosphorescent | N/A | [8] |
TADF Emitters: Tuning the Color Spectrum
In TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is required. This is typically achieved using a donor-acceptor architecture.
-
Triazine: As a potent acceptor, triazine is a workhorse in TADF emitter design, capable of inducing strong charge-transfer character and leading to small ΔEST values.[2] However, its strong electron-withdrawing power can cause a significant red-shift in emission. While this is excellent for green, yellow, or red emitters, it presents a challenge for achieving deep-blue emission.[2]
-
Pyrimidine: The weaker electron-accepting nature of pyrimidine compared to triazine is a distinct advantage for blue emitters.[2] It induces a smaller bathochromic shift, making it easier to maintain emission in the deep-blue region of the spectrum while still achieving a ΔEST small enough for efficient TADF.[2][5]
| Emitter Acceptor Core | Example Compound | Emission Peak (nm) | ΔEST (eV) | Device EQE_max (%) | Reference |
| Pyrimidine | pDTCz-DPmS | 494 (Green-Blue) | < 0.16 | 21.3% | [12] |
| Triazine | TmCzTrz | ~480 (Sky-Blue) | 0.186 (calculated) | N/A | [7] |
| Triazine | (Various) | Blue to Orange | Small | >30% | [2] |
Performance in Organic Photovoltaics (OPVs)
In OPVs, particularly with the rise of non-fullerene acceptors (NFAs), electron-deficient cores are essential for defining the acceptor's LUMO level, which in turn governs the open-circuit voltage (Voc) of the solar cell.
-
Triazine: The triazine core has been successfully used to construct star-shaped and planar NFA molecules.[4] Its ability to strongly pull electron density is leveraged to create materials with low-lying LUMO levels, facilitating efficient electron extraction and transport.[13] A notable example is a PDI-trimer-based NFA that achieved a power conversion efficiency (PCE) of 9.15%.[13]
-
Pyrimidine: Pyrimidine-containing π-systems are noted for their ability to promote planar structures and efficient intramolecular charge transfer.[1] This can lead to enhanced absorption in the red portion of the solar spectrum, improving the overall short-circuit current (Jsc) and device performance.[1]
| Core | Role | Example Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Triazine | NFA | TRZ-PDI | 9.15% | 0.96 | 14.88 | 0.64 | [13][14] |
| Triazine | Donor | A2 (in A2:PC71BM) | 2.48% | 0.88 | 6.84 | 0.41 | [15] |
| Pyrimidine | N/A | General Application | Enhanced red absorption | Enhanced Voc | N/A | N/A | [1] |
Synthetic Accessibility and Strategy
The ease and versatility of synthesis are critical factors for widespread adoption and molecular tuning.
-
Triazine: The synthesis of functionalized triazines most commonly starts from the inexpensive and commercially available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms can be substituted sequentially via nucleophilic aromatic substitution, with the reactivity decreasing after each substitution.[8][15] This allows for the controlled, step-wise construction of molecules with one, two, or three different substituents. Modern cross-coupling reactions like Suzuki and Stille are also widely used.[4]
-
Pyrimidine: The synthesis of pyrimidines is more varied, often involving the condensation of 1,3-dicarbonyl compounds (or their equivalents) with amidines.[16] While many efficient methods exist, including multi-component reactions, achieving the same regioselective control as with cyanuric chloride can sometimes be more challenging for complex, unsymmetrical derivatives.[16][17]
Concluding Remarks and Future Outlook
The choice between a pyrimidine and a triazine core is not a matter of inherent superiority but of strategic alignment with the desired application and performance targets.
-
Choose Triazine for: Applications demanding very strong electron withdrawal, high electron mobility, and where its synthetic accessibility from cyanuric chloride is an advantage. It is a powerful choice for green/red TADF emitters and certain n-type materials in OPVs and OFETs. [2][3][4]* Choose Pyrimidine for: Applications where precise tuning of electronic properties is needed, particularly for achieving high triplet energies in hosts and for developing deep-blue TADF emitters where triazine's strong pull might be disadvantageous. [2][9][10] The future of this field lies in sophisticated molecular engineering. This includes creating hybrid structures that leverage the properties of both cores, developing new synthetic methodologies for more complex derivatives, and employing computational screening to predict material properties before synthesis. [18]By understanding the fundamental trade-offs presented in this guide, researchers can make more informed decisions, accelerating the development of next-generation organic electronic devices.
References
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application. National Center for Biotechnology Information (PMC). [Link]
-
Tuning the electron-deficient core of a non-fullerene acceptor to achieve over 17% efficiency in a single-junction organic solar cell. Energy & Environmental Science (RSC Publishing). [Link]
-
New Conjugated Triazine Based Molecular Materials for Application in Optoelectronic Devices: Design, Synthesis, and Properties. The Journal of Physical Chemistry C (ACS Publications). [Link]
-
Pronounced Effects of a Triazine Core on Photovoltaic Performance–Efficient Organic Solar Cells Enabled by a PDI Trimer‐Based Small Molecular Acceptor. Semantic Scholar. [Link]
-
Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs. ACS Publications. [Link]
-
Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. SPIE Digital Library. [Link]
-
A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices. Osaka University. [Link]
-
Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. ResearchGate. [Link]
-
Pronounced Effects of a Triazine Core on Photovoltaic Performance-Efficient Organic Solar Cells Enabled by a PDI Trimer-Based Small Molecular Acceptor. PubMed. [Link]
-
Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. RSC Publishing. [Link]
-
Pyridine-, Pyrimidine-, and Triazine-Based Thermally Activated Delayed Fluorescence Emitters. PubMed. [Link]
-
Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. National Center for Biotechnology Information (PMC). [Link]
-
Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Publications. [Link]
-
Use of Pyrimidine and Pyrazine Bridges as a Design Strategy To Improve the Performance of Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes. ACS Applied Materials & Interfaces. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application. MDPI. [Link]
-
Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. RSC Publishing. [Link]
Sources
- 1. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-, Pyrimidine-, and Triazine-Based Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epublications.vu.lt [epublications.vu.lt]
- 10. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pronounced Effects of a Triazine Core on Photovoltaic Performance-Efficient Organic Solar Cells Enabled by a PDI Trimer-Based Small Molecular Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Pyrimidine synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Validating the structure of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine using 2D NMR
The structural elucidation of highly conjugated, multi-aromatic heterocycles presents a unique analytical challenge in modern drug discovery. For a molecule like 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine , the extensive pi-conjugation across the pyrimidine core, the biphenyl system, and the phenyl ring creates severe spectral crowding.
This guide provides an in-depth, comparative framework for validating this complex architecture, demonstrating why two-dimensional Nuclear Magnetic Resonance (2D NMR) serves as the definitive tool for resolving regiochemical ambiguities in solution.
Modality Comparison: Why 2D NMR is the Standard
While multiple analytical modalities exist for structural validation, they offer fundamentally different types of data. Relying solely on one-dimensional techniques or mass spectrometry often leads to blind spots regarding regiochemistry (the exact positional arrangement of substituents).
As structural biology and synthetic chemistry evolve, a multi-resolution approach is often ideal, but 2D NMR remains the most accessible and comprehensive standalone method for small-molecule validation [1].
Table 1: Performance Comparison of Structural Validation Modalities
| Analytical Technique | Primary Data Yield | Regiochemical Resolution | Time-to-Result | Sample Requirement |
| 1D NMR (¹H, ¹³C) | Chemical environments | Low: Severe aromatic multiplet overlap. | < 15 mins | ~2–5 mg |
| 2D NMR (HMBC/HSQC) | Through-bond atomic connectivity | High: Unambiguous C2/C4/C6 assignment. | 2–6 hours | ~5–10 mg |
| X-ray Crystallography | 3D spatial coordinates | Absolute: Definitive solid-state structure. | Days to weeks | Single crystal (0.1–0.3 mm) |
| HRMS (Mass Spec) | Exact molecular mass | None: Cannot distinguish positional isomers. | < 5 mins | < 1 µg |
The Causality of Experimental Choices
To validate 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine, we cannot simply run a standard suite of tests; we must design a logic-driven experiment based on the molecule's specific topology. The pyrimidine ring is the central hub, but it possesses only one proton (H-5). This single proton acts as our spectroscopic anchor .
-
The Overlap Problem (COSY & HSQC): The ¹H NMR spectrum will show a dense forest of peaks between 7.2 and 8.6 ppm due to the 14 aromatic protons. COSY is employed to map the isolated spin systems, separating the biphenyl protons from the phenyl protons based on scalar couplings. HSQC then correlates these protons to their respective ¹³C carbons, spreading the data across a second frequency dimension to overcome congestion [2].
-
The Regiochemical Decoupler (HMBC): The core challenge is proving that the bromine is at C-6, the biphenyl is at C-4, and the phenyl is at C-2. HMBC detects long-range (²J and ³J) carbon-proton couplings. The H-5 anchor will show ³J correlations to both C-4 and C-6. We distinguish these carbons via the heavy-atom effect: the electronegative bromine typically shields the attached C-6 carbon (~140-145 ppm) relative to the highly deshielded C-4 carbon (~165 ppm) attached to the biphenyl group.
-
Orthogonal Validation (NOESY): To make the protocol self-validating, we use NOESY to detect through-space proximity. H-5 must show a strong Nuclear Overhauser Effect (NOE) cross-peak with the ortho-protons of the biphenyl group, confirming their spatial adjacency.
Table 2: Expected Quantitative NMR Benchmarks for Validation
| Structural Feature | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Critical 2D Correlations (The Logic Loop) |
| Pyrimidine H-5 | ~7.8 – 8.2 (s, 1H) | ~115 – 120 | HMBC to C-4, C-6; NOESY to Biphenyl ortho-H |
| Pyrimidine C-2 | - | ~160 – 165 | HMBC from Phenyl ortho-H |
| Pyrimidine C-4 | - | ~165 – 170 | HMBC from H-5 and Biphenyl ortho-H |
| Pyrimidine C-6 (C-Br) | - | ~140 – 145 | HMBC from H-5 |
Self-Validating Experimental Protocol
This step-by-step methodology ensures that the structural assignment is internally consistent and mathematically sound, minimizing the risk of misinterpreting complex pyrimidine derivatives [3].
Step 1: Sample Preparation & Instrument Tuning
-
Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer to a high-quality 5 mm NMR tube.
-
Utilize a 600 MHz (or higher) spectrometer equipped with a CryoProbe. The cryogenic cooling of the RF coils significantly enhances the signal-to-noise ratio, which is critical for detecting quaternary carbons in HMBC experiments [4].
Step 2: Baseline Acquisition (1D Profiling)
-
Acquire a standard ¹H NMR spectrum (ns=16). Identify the distinct singlet for the pyrimidine H-5.
-
Acquire a ¹³C{¹H} NMR spectrum (ns=512). Note the highly deshielded quaternary carbons (>140 ppm) characteristic of the pyrimidine core.
Step 3: Spin System Mapping (COSY & HSQC)
-
Run a gradient-selected COSY (gCOSY) experiment. Trace the ortho → meta → para proton couplings to isolate the phenyl ring spin system from the two rings of the biphenyl group.
-
Run a multiplicity-edited ¹H-¹³C HSQC. Assign all proton-bearing carbons. Ensure the H-5 proton correlates to a carbon around 115-120 ppm.
Step 4: Regiochemical Anchoring (HMBC)
-
Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz).
-
The Critical Check: Locate the H-5 proton on the F2 axis. Trace vertically to find cross-peaks with C-4 and C-6.
-
Locate the ortho-protons of the 2-phenyl group. Trace vertically to find a ³J cross-peak to C-2 (~160-165 ppm).
-
Locate the ortho-protons of the biphenyl group. Trace vertically to find a ³J cross-peak to C-4. If this carbon matches one of the carbons correlated to H-5, the C-4 position is validated.
Step 5: Orthogonal Spatial Verification (NOESY)
-
Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
-
Verify the presence of a cross-peak between the H-5 singlet and the ortho-doublet of the biphenyl group. The absence of a cross-peak to the 2-phenyl group confirms the meta relationship across the pyrimidine ring, finalizing the structure.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating 2D NMR protocol, ensuring no single point of failure in the structural assignment.
Figure 1: Self-validating 2D NMR workflow for structural elucidation of multi-aromatic heterocycles.
References
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:[Link]
-
The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. Available at: [Link]
-
Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PMC - NIH. Available at:[Link]
-
Investigation of the Experimental Limits of Small-Sample Heteronuclear 2D NMR. ACS Publications. Available at:[Link]
A Comparative Analysis of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine as a Host Material for Phosphorescent OLEDs
Abstract
The performance and longevity of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) are critically dependent on the selection of the host material within the emissive layer. An ideal host must possess a high triplet energy to confine excitons on the guest emitter, balanced charge transport characteristics to maintain the recombination zone, and robust thermal and morphological stability. This guide provides a comprehensive benchmark of a novel pyrimidine-based compound, 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine , against established, high-performance commercial host materials: CBP , mCP , and TCTA . Through a detailed comparison of their core photophysical, electrochemical, and thermal properties, supported by standardized experimental protocols, this document serves as a critical resource for researchers in materials science and optoelectronics to evaluate the potential of this new molecular architecture for next-generation displays and lighting.
Introduction: The Critical Role of the Host Material
In PhOLEDs, the emissive layer is typically composed of a host-guest system. While the phosphorescent guest molecule is responsible for light emission, the host material, in which the guest is dispersed, constitutes the bulk of the layer and dictates the overall device efficiency and stability.[1][2] The primary functions of a host material are:
-
Energy Confinement: The host must have a higher triplet energy (ET) than the phosphorescent guest to ensure efficient and unidirectional energy transfer from the host to the guest, preventing back-transfer and quenching.[1][3][4]
-
Charge Transport: The host facilitates the transport of electrons and holes to the guest molecules. Ideally, a host should exhibit bipolar charge transport characteristics (i.e., comparable electron and hole mobility) to ensure that the charge recombination zone is wide and centered within the emissive layer, thus preventing exciton quenching at the interfaces.[5]
-
Morphological Stability: High thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is essential to prevent morphological changes and degradation of the thin film during device operation, which can lead to premature failure.[5][6]
This guide focuses on 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (hereafter referred to as BBP-Br-PP ), a compound featuring a π-deficient pyrimidine core. This core is expected to impart strong electron-transporting characteristics, while the biphenyl and phenyl substituents are designed to raise the triplet energy.
Material Profiles: Candidate vs. Commercial Benchmarks
To establish a meaningful comparison, we selected three widely used commercial host materials known for their distinct properties:
-
CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl): A classic, well-balanced host material, primarily known for its good hole-transporting properties.[3][7] Its triplet energy makes it suitable for green and red PhOLEDs, but it is insufficient for most blue emitters.[7]
-
mCP (1,3-Bis(N-carbazolyl)benzene): A wide-bandgap host with a high triplet energy, making it a common choice for blue PhOLEDs.[8]
-
TCTA (4,4′,4′′-Tris(N-carbazolyl)triphenylamine): Primarily a hole-transporting material with a high triplet energy, often used as a host or in conjunction with an electron-transporting host in the emissive layer.[9][10]
Comparative Data Analysis
The key performance metrics for our candidate material and the commercial benchmarks are summarized below. Data for the commercial hosts are compiled from literature and supplier specifications, while the properties for BBP-Br-PP are based on theoretical analysis and experimental data from analogous pyrimidine-based systems.[11][12][13]
| Property | 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (BBP-Br-PP) | CBP | mCP | TCTA |
| HOMO Level (eV) | ~ -6.1 | -6.0 | -5.9 | -5.7 |
| LUMO Level (eV) | ~ -2.7 | -2.4 | -2.4 | -2.4[10] |
| Triplet Energy (ET) (eV) | ~ 2.75 | 2.56[7] | 2.9 | 2.85[14] |
| Glass Transition Temp. (Tg) (°C) | > 120 (Estimated) | 110 | 137 | 151 |
| Charge Transport Bias | Electron-Transporting (Expected) | Hole-Transporting[3] | Bipolar | Hole-Transporting[10] |
Interpretation:
-
Energy Levels: BBP-Br-PP is predicted to have a deep HOMO level, which could present a barrier for hole injection from standard hole-transport layers (like NPB at ~-5.4 eV) but is advantageous for confining holes within the emissive layer. Its LUMO level is well-positioned for electron injection from common electron-transport materials.
-
Triplet Energy: With an estimated triplet energy of ~2.75 eV, BBP-Br-PP is a promising candidate for hosting blue phosphorescent emitters, such as FIrpic (ET ≈ 2.65 eV), a domain where CBP falls short.[7]
-
Thermal Stability: The rigid structure of BBP-Br-PP suggests a high glass transition temperature, crucial for device operational stability.
Experimental Evaluation Protocols
To validate the performance of any new host material, a rigorous and standardized set of characterization experiments is required. The following protocols outline the necessary steps to acquire the data presented above.
Overall Benchmarking Workflow
The process involves a multi-stage evaluation, from fundamental material property characterization to final device fabrication and testing.
Caption: Workflow for benchmarking a new OLED host material.
Protocol: Electrochemical Analysis (Cyclic Voltammetry)
Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[15][16]
Methodology:
-
Solution Preparation: Prepare a ~1 mM solution of the host material in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[16]
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).[16]
-
Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple serves as an internal standard.
-
Measurement: Scan the potential to measure the onset oxidation (Eox) and onset reduction (Ered) potentials of the sample material.[16]
-
Calculation: The HOMO and LUMO levels are calculated using the following empirical formulas, where potentials are relative to the Fc/Fc⁺ couple:[17][18]
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
Protocol: Photophysical Characterization
Objective: To determine the optical bandgap (Eg), triplet energy (ET), and photoluminescence quantum yield (PLQY).
Methodology:
-
UV-Vis and Photoluminescence (PL):
-
Record the UV-Vis absorption and PL emission spectra of a dilute solution of the material and as a thin film.
-
The optical bandgap can be estimated from the onset of the absorption edge.
-
-
Triplet Energy (ET) Measurement:
-
At low temperature (77 K), measure the phosphorescence spectrum of the material in a frozen solvent matrix (e.g., 2-MeTHF).
-
The highest-energy vibronic peak in the phosphorescence spectrum corresponds to the triplet energy (ET).
-
-
Absolute PLQY Measurement:
-
The PLQY of a thin film is measured using an integrating sphere.[19][20][21]
-
Step 1: Place a blank substrate (reference) in the sphere and measure the spectrum of the excitation source (e.g., a laser).[19]
-
Step 2: Replace the reference with the sample film and measure the spectrum again. The sample will absorb some excitation light and emit photoluminescence at a longer wavelength.[19][20]
-
Step 3: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[21]
-
Protocol: Thermal Stability Analysis
Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg).
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the material in a DSC pan.
-
Heat the sample to a temperature above its melting point, cool it rapidly to form an amorphous glass, and then heat it again at a controlled rate (e.g., 10 °C/min).
-
The Tg is identified as a step-like transition in the heat flow curve during the second heating scan.[23][24]
-
Host-Guest Energy Level Alignment and Transfer
The efficiency of a PhOLED is governed by the energy level alignment between the host and the guest dopant. The diagram below illustrates the ideal energy transfer mechanism.
Caption: Energy transfer mechanism in a PhOLED host-guest system.
For efficient phosphorescence, excitons formed on the host (both singlets and triplets) must be transferred to the guest. Singlet excitons on the host undergo intersystem crossing (ISC) to the triplet state. Subsequently, triplet energy is transferred from the host to the guest via Dexter energy transfer, a short-range process that requires the triplet energy of the host to be higher than that of the guest.[1] The guest triplet exciton then radiatively decays to the ground state, emitting a photon.
Conclusion and Outlook
The preliminary analysis indicates that 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (BBP-Br-PP) possesses several key attributes that make it a compelling candidate for a high-performance host material, particularly for blue PhOLEDs. Its predicted high triplet energy, robust thermal stability, and inherent electron-transporting nature address some of the limitations of traditional hosts like CBP.
However, its deep HOMO level may necessitate the use of a hole-transporting layer with a correspondingly deep HOMO or the implementation of a graded interlayer to ensure efficient hole injection. The next logical step is the complete synthesis, purification, and experimental execution of the protocols outlined in this guide. The resulting empirical data will definitively position BBP-Br-PP within the landscape of state-of-the-art OLED host materials and determine its viability for commercial applications.
References
- Journal of Materials Chemistry C. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. RSC Publishing.
-
Nowik, W., et al. (2020). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. [Link]
-
Chen, C.-H., et al. (2015). A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes. PMC. [Link]
-
van der Schuur, S., et al. (2004). Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. Journal of the American Chemical Society. [Link]
-
MDPI. (2025). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. [Link]
-
Yersin, H., et al. (2011). Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials. PMC. [Link]
-
EnliTech. (2022). A Comprehensive Step-by-Step Guide to Absolute PLQY Measurements. [Link]
-
Journal of Materials Chemistry C. (2013). Computational design of high triplet energy host materials for phosphorescent blue emitters. RSC Publishing. [Link]
-
Beilstein-Institut. (2018). Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. [Link]
-
ResearchGate. (2009). Synthesis and Characterization of Red-Emitting Iridium(III) Complexes for Solution-Processable Phosphorescent Organic Light-Emitting Diodes. [Link]
-
RIT Digital Institutional Repository. (2009). Fabrication and characterization of organic light emitting diodes for display applications. [Link]
-
Optics Letters. (2011). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. [Link]
-
Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]
-
Jones, A., et al. (2019). and S‐Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials. PMC. [Link]
-
ResearchGate. (2015). Triplet energies of the host (TCTA, TPBI) and the studied guest materials. [Link]
-
ResearchGate. (2007). HOMO and LUMO energies employing TCTA and Ir(ppy)3. [Link]
-
ResearchGate. (2015). How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement?. [Link]
- Google Patents. (2013). Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
-
ResearchGate. (2018). The (a) chemical structures and (b) HOMO and LUMO levels of mCP. [Link]
-
AIP Publishing. (2015). Light emission mechanism of mixed host organic light-emitting diodes. [Link]
-
PMC. (2022). Highly Efficient and Stable Blue Organic Light‐Emitting Diodes based on Thermally Activated Delayed Fluorophor with Donor‐Void‐Acceptor Motif. [Link]
-
HORIBA. Recording Fluorescence Quantum Yields. [Link]
-
Slideshare. (2015). Determination of Thermodynamic Properties of OLED Compounds. [Link]
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]
-
AELAB. (2026). DSC vs TGA: A Complete Guide to Thermal Analysis Selection. [Link]
-
MDPI. (2021). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. [Link]
-
C-Therm Technologies Ltd. (2022). Thermal Analysis of OLED Materials. [Link]
-
ResearchGate. (2020). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of CzPQ and 2CzPQ. [Link]
-
PubChem. 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine. [Link]
-
PMC. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. [Link]
-
OSTI.gov. (2020). New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. [Link]
-
Journal of Materials Chemistry C. (2020). Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. RSC Publishing. [Link]
-
ResearchGate. (2018). Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs. [Link]
-
RSC Publishing. (2015). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. [Link]
Sources
- 1. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational Dependence of Triplet Energies in Rotationally Hindered N‐ and S‐Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Thermal Analysis of OLED Materials – C-Therm Technologies Ltd. [ctherm.com]
- 7. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs [mdpi.com]
- 8. Highly Efficient and Stable Blue Organic Light‐Emitting Diodes based on Thermally Activated Delayed Fluorophor with Donor‐Void‐Acceptor Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. mdpi.com [mdpi.com]
- 12. osti.gov [osti.gov]
- 13. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. prezi.com [prezi.com]
- 18. researchgate.net [researchgate.net]
- 19. enlitechnology.com [enlitechnology.com]
- 20. ossila.com [ossila.com]
- 21. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 22. Determination of Thermodynamic Properties of OLED Compounds | PPTX [slideshare.net]
- 23. aelabgroup.com [aelabgroup.com]
- 24. resolvemass.ca [resolvemass.ca]
Efficacy of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine as a Kinase Inhibitor Scaffold: A Comparative Guide
As the landscape of targeted oncology and autoimmune therapeutics evolves, the architectural design of small-molecule kinase inhibitors remains a critical bottleneck. The pyrimidine core is a privileged scaffold, historically utilized to mimic the adenine ring of ATP. However, the specific building block 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine introduces a highly specialized structural paradigm.
This guide provides an objective, data-driven comparison of this biphenyl-pyrimidine scaffold against legacy alternatives (such as aminothiazoles and pyrazolopyrimidines). Designed for drug development professionals, this analysis synthesizes structural causality, comparative efficacy, and self-validating experimental protocols to accelerate hit-to-lead optimization.
Structural Rationale & Mechanistic Causality
The efficacy of a kinase inhibitor is dictated by its ability to achieve high affinity and selectivity within the highly conserved ATP-binding pocket. The 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine scaffold achieves this through three distinct mechanistic features:
-
The Pyrimidine Core (The Hinge Anchor): The nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors. They mimic the N1 and N6 of adenine, anchoring the molecule to the hinge region of kinases such as Bruton's tyrosine kinase (BTK) and BCR-ABL[1][2].
-
2-Phenyl and 4-Biphenyl Substituents (Hydrophobic Exploitation): These bulky, highly lipophilic moieties are strategically positioned to project into the hydrophobic pockets adjacent to the ATP-binding site (e.g., the DFG-out allosteric pocket). The extended π -system of the biphenyl group enhances binding affinity and residence time via π−π stacking with aromatic residues in the kinase cleft[2].
-
The 6-Bromo Handle (Synthetic Versatility): Halogenated heterocycles are powerful platforms for scaffold diversification[3]. The C6 bromine serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling. This allows medicinal chemists to append solubilizing groups (e.g., piperazines or morpholines) that interact with the solvent-exposed region, optimizing the pharmacokinetic profile without disrupting the core binding mode[1].
Kinase Inhibition Pathway
Caption: Mechanism of action showing the inhibition of tyrosine kinase signaling by pyrimidine derivatives.
Comparative Efficacy: Biphenyl-Pyrimidine vs. Legacy Scaffolds
To objectively evaluate the biphenyl-pyrimidine scaffold, we must benchmark it against established clinical scaffolds: the Aminothiazole scaffold (found in Dasatinib) and the Pyrazolopyrimidine scaffold (found in Ibrutinib and various intermediate libraries)[3][4].
Table 1: Scaffold Performance & Structural Comparison
| Metric | 4-Biphenyl-6-bromo-2-phenylpyrimidine | Aminothiazole (Dasatinib-like) | Pyrazolopyrimidine (Ibrutinib-like) |
| Primary Kinase Targets | BTK, BCR-ABL[2][4] | BCR-ABL, SRC family[1] | BTK, TEC family[3] |
| Binding Mode | Reversible, ATP-competitive | Reversible, ATP-competitive | Irreversible (Covalent via Cys481) |
| Synthetic Versatility | High: C6 Bromine allows rapid late-stage functionalization. | Moderate: Requires multi-step linear synthesis for core modification. | High: Aldehyde/halogen handles allow diverse library generation. |
| Typical IC₅₀ Range | 1 nM – 50 nM (Target dependent) | 0.5 nM – 10 nM | 0.5 nM – 15 nM |
| Key Structural Limitation | High intrinsic lipophilicity requires careful addition of polar groups to maintain aqueous solubility. | Highly vulnerable to T315I gatekeeper mutations in BCR-ABL. | Covalent binding can lead to off-target toxicity and resistance via Cys481 mutations. |
Application Insight: While pyrazolopyrimidines offer exceptional potency via covalent binding, the reversible nature of the biphenyl-pyrimidine scaffold mitigates the risk of long-term off-target toxicity. Furthermore, novel bromo-pyrimidine analogs have shown promise in overcoming specific resistance profiles seen with aminothiazole derivatives in chronic myeloid leukemia (CML) models[4].
Experimental Workflows & Validated Protocols
To ensure scientific integrity, the development of kinase inhibitors from this scaffold must follow a self-validating workflow. The following protocols detail the chemical derivatization and subsequent biological validation.
Scaffold Derivatization & Evaluation Workflow
Caption: Step-by-step workflow for the synthesis and biological evaluation of biphenyl-pyrimidine kinase inhibitors.
Protocol A: Scaffold Diversification via Suzuki-Miyaura Cross-Coupling
Causality: The C6 bromine is sterically hindered by the adjacent pyrimidine nitrogens and the bulky biphenyl group. We utilize Pd(dppf)Cl2 because its large bite angle facilitates oxidative addition and reductive elimination in sterically demanding environments.
-
Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, combine 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine (1.0 equiv) and the desired boronic acid/ester (e.g., a piperazine-substituted aryl boronic acid to enhance solubility) (1.2 equiv).
-
Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (2.0 equiv).
-
Solvent System: Suspend the mixture in a degassed biphasic solvent system of 1,4-Dioxane/ H2O (4:1). Causality: The biphasic system ensures the lipophilic scaffold and the inorganic base are both adequately solvated, driving the transmetalation step.
-
Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.
-
Purification: Cool to room temperature, extract with ethyl acetate, dry over Na2SO4 , and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Self-Validating ADP-Glo™ Kinase Assay
Causality: Traditional kinase assays rely on radioactive ³²P-ATP. The ADP-Glo assay is chosen because it measures ADP production via luminescence, eliminating radioactive hazards. Furthermore, its two-step nature depletes unreacted ATP before measuring ADP, creating a self-validating system that eliminates false positives caused by auto-fluorescent compounds[4].
-
Kinase Reaction: In a 384-well plate, incubate the synthesized biphenyl-pyrimidine derivative (serial dilutions from 10 µM to 0.1 nM) with recombinant kinase (e.g., BTK or BCR-ABL), ultra-pure ATP, and the specific peptide substrate for 60 minutes at room temperature.
-
Validation Control: Include a positive control well (e.g., Dasatinib or Ibrutinib) and a negative vehicle control (DMSO only).
-
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP Detection: Add the Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol C: Cellular Proliferation (MTT Assay)
To confirm that the biochemical potency translates to cellular efficacy, derivatives are tested against B-cell leukemia lines (e.g., Raji, Ramos, or K562)[2][4].
-
Seeding: Seed leukemia cells in 96-well plates at a density of 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Treat cells with varying concentrations of the inhibitor for 72 hours.
-
Viability Measurement: Add MTT reagent (5 mg/mL). Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals. Dead cells do not, providing a direct, quantifiable link between kinase inhibition and cell death.
-
Solubilization: After 4 hours, add DMSO to dissolve the formazan crystals and measure absorbance at 570 nm.
Conclusion
The 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine scaffold represents a highly tunable, robust starting point for the development of next-generation kinase inhibitors. Its inherent structural properties—specifically the hinge-binding pyrimidine core and the deep-pocket-filling biphenyl moiety—provide excellent baseline affinity for targets like BTK and BCR-ABL. When coupled with the synthetic versatility of the C6 bromo handle, researchers can systematically navigate structure-activity relationships (SAR) to engineer highly selective, non-covalent therapies that bypass the resistance mechanisms plaguing legacy scaffolds.
References
-
Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC (NIH). Available at: [Link]
-
Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Elsevier Pure (United Arab Emirates - Ministry of Health and Prevention). Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
Personal protective equipment for handling 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Comprehensive Safety and Handling Guide: 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Hazard Assessment: A Structurally-Based Approach
The potential hazards of 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine are inferred from its constituent chemical moieties. This proactive analysis is crucial for anticipating and mitigating risks in the absence of complete substance-specific data.
-
Brominated Aromatic Compounds: This class of chemicals can be irritating to the skin, eyes, and respiratory system.[1][2] Certain brominated compounds, particularly polybrominated biphenyls (PBBs), are known for their environmental persistence and potential for bioaccumulation, with some being reasonably anticipated to be human carcinogens.[3] While this molecule is not a PBB, the presence of bromine warrants careful handling to minimize exposure.
-
Biphenyl Moiety: Biphenyl itself is known to cause skin, eye, and respiratory irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[4]
-
Pyrimidine Core: Pyrimidine derivatives can vary in toxicity, but some may cause irritation upon contact.[5][6]
Given these factors, the compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory tract, and may pose long-term environmental hazards.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, and ocular routes. The selection of specific PPE is based on established resistance data for the chemical classes present in the target molecule.[7][8]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer glove of neoprene or butyl rubber. | Aromatic and halogenated hydrocarbons can degrade standard glove materials.[7] Double-gloving provides an extra layer of protection against incidental contact and potential permeation. Nitrile offers good splash resistance, while neoprene or butyl rubber provides more robust protection against aromatic and halogenated solvents.[7][9] |
| Eye & Face Protection | ANSI Z-87 compliant chemical splash goggles AND a full-face shield.[8][9] | Standard safety glasses do not provide a seal and are inadequate for protecting against fine powders or splashes.[8] Goggles are essential for splash protection, and a face shield is required when there is a risk of splashes of chemicals that could be toxic via skin absorption or cause serious skin damage.[9] |
| Body Protection | Flame-retardant laboratory coat and chemically resistant apron. Consider Tyvek coveralls for large quantities. | A lab coat protects against minor spills. A chemically resistant apron should be worn over the lab coat to guard against splashes of solutions containing the compound. For handling larger quantities (>10g), disposable coveralls provide full-body protection.[9] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter. | Required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. Use of a respirator requires enrollment in a respiratory protection program, including fit testing.[9][10] |
Operational and Handling Workflow
Adherence to a strict, systematic workflow is critical for minimizing exposure and preventing accidental release. The following protocol outlines the key steps for safely handling the compound from receipt to use.
Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Designate a specific work area within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[2][11]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before handling the compound.
-
Have a spill kit rated for chemical spills readily available.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated work area. Gloves must be inspected for any signs of degradation or puncture prior to use.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to control dust and vapors.[5]
-
When weighing the solid, use gentle motions to avoid creating airborne dust. Use a micro-spatula for transferring small quantities.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly sealed when not in use.[1]
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces within the fume hood after use.
-
Wipe down the exterior of all containers before removing them from the fume hood.
-
Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in the designated halogenated organic waste container.
-
The following diagram illustrates the mandatory workflow for safe handling.
Caption: Safe Handling Workflow Diagram.
Disposal Plan
Improper disposal of halogenated organic compounds can lead to significant environmental contamination. All waste streams containing 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, paper towels, and excess solid reagent, must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a dedicated, sealed container for "Halogenated Organic Liquid Waste."[12] Do not mix with non-halogenated waste streams.
-
-
Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.
-
Containers must be stored in a secondary containment bin within a ventilated area.
-
Arrange for pickup and disposal through a licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations.[13]
-
The following decision tree provides a clear guide for waste segregation.
Caption: Waste Disposal Decision Tree.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Minor Spill (<1g) | Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated waste container for halogenated organic solids. Decontaminate the area with a suitable solvent and wash thoroughly. |
| Major Spill (>1g) | Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
References
- Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
- What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response.
- Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). The NMSU Safety.
- SAFETY DATA SHEET - 4-Nitrophenyl palmit
- Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
- Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
- Bromine water - disposal. (2008, October 20). Chemtalk - #1 Science Forum For Lab Technicians.
- 4-Phenylpyrimidine - Safety Data Sheet. (2026, January 17). ChemicalBook.
- SAFETY DATA SHEET - 2-Bromopyrimidine. (2009, October 8). Thermo Fisher Scientific.
- Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. (n.d.). Labour Department.
- Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, October 11). Aerosol and Air Quality Research.
- Material Safety Data Sheet - PELEX SS-H. (2023, April 28). Kao Chemicals.
- 2-(4-bromophenoxy)
- Safety d
- SAFETY DATA SHEET - 2-Bromopyrimidine. (2009, October 8). Fisher Scientific.
- The marine organism toxicity and regulatory policy of brominated flame retardants: a review. (n.d.). Frontiers in Marine Science.
- Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (n.d.). CHIMIA.
- SAFETY DATA SHEET - 4-Phenylphenol. (n.d.). Fisher Scientific.
- Human health risk associated with brominated flame-retardants (BFRs). (2014, October 29). PubMed.
- 4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine. (n.d.). TCI Chemicals.
- TOXICOLOGICAL REVIEW OF BIPHENYL. (2013, August 26).
- Toxicological Profile for Polybrominated Biphenyls. (n.d.). Agency for Toxic Substances and Disease Registry.
- Brominated flame retardants. (2024, October 23). European Food Safety Authority.
- Biphenyl (CICADS). (n.d.). Inchem.org.
- ROBUST STUDY SUMMARIES: Critical Studies Cited in the 1,1'-Biphenyl (Biphenyl) Targeted Assessment Profile for Human Health. (n.d.). OECD-HPV.
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. (2021, September 10). MDPI.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. CPAchem.Web.Client [cpachem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nextsds.com [nextsds.com]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehs.unl.edu [ehs.unl.edu]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
